BAY-524
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N6O3/c1-5-35-16-10-18(25)17(19(26)11-16)13-32-24(34-4)14(2)21(31-32)23-28-12-20(33-3)22(30-23)29-15-6-8-27-9-7-15/h6-12H,5,13H2,1-4H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRCQVHTZUUHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Bub1 Kinase Inhibitor BAY-524: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BAY-524, a potent and selective inhibitor of the Bub1 (Budding uninhibited by benzimidazoles 1) kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and research applications of targeting the Bub1 signaling pathway.
Chemical Structure and Properties
This compound, with the IUPAC name 2-[1-(4-ethoxy-2,6-difluorobenzyl)-5-methoxy-4-methyl-1H-pyrazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine, is a small molecule inhibitor that acts as an ATP-competitive inhibitor of Bub1 kinase.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[1-(4-ethoxy-2,6-difluorobenzyl)-5-methoxy-4-methyl-1H-pyrazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine | [2] |
| SMILES | COC1=CN=C(C2=NN(CC3=C(F)C=C(OCC)C=C3F)C(OC)=C2C)N=C1NC4=CC=NC=C4 | [3] |
| Molecular Formula | C25H25F2N7O3 | |
| Molecular Weight | 525.51 g/mol | |
| CAS Number | 1445830-39-6 | [3] |
A 2D diagram of the chemical structure of this compound is provided below.
Caption: 2D Chemical Structure of this compound.
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of the kinase activity of Bub1. Its primary mechanism of action is the inhibition of Bub1-mediated phosphorylation of histone H2A at threonine 120 (H2A-T120).[1][2] This post-translational modification is a critical step in the recruitment of Shugoshin (Sgo1) to the centromere, which in turn is essential for the proper localization and function of the Chromosomal Passenger Complex (CPC).[1][2]
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | Assay | IC50 (nM) | Conditions | Reference |
| Human Bub1 (recombinant catalytic domain) | TR-FRET Kinase Assay | 450 ± 60 | 2 mM ATP | [1][2] |
Table 2: Cellular Activity
| Cell Line | Assay | Effect | Concentration | Reference |
| HeLa, hTERT-RPE1 | Immunofluorescence | Near-maximal inhibition of H2A-T120 phosphorylation | 7-10 µM | [1] |
| HeLa | Western Blot | Drastic reduction of H2A-T120 phosphorylation | Not specified | [1][2] |
Signaling Pathway
This compound disrupts a key signaling pathway that ensures accurate chromosome segregation during mitosis. By inhibiting Bub1 kinase, this compound prevents the phosphorylation of H2A-T120. This, in turn, blocks the recruitment of Sgo1 to the centromere. The absence of Sgo1 leads to the mislocalization of the Chromosomal Passenger Complex (CPC), including the kinase Aurora B. This disruption of the Bub1-Sgo1-CPC axis ultimately impairs chromosome arm resolution and can sensitize cancer cells to taxane-based chemotherapeutics like Paclitaxel.[1][2][4][5]
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Bub1 Kinase Assay
This protocol is adapted from the methods described by Baron et al. (2016).[1]
Objective: To determine the in vitro inhibitory activity of this compound on Bub1 kinase.
Materials:
-
Recombinant human Bub1 catalytic domain (amino acids 704–1085)
-
Histone H2A as a substrate
-
γ-32P-ATP
-
This compound (dissolved in DMSO)
-
Kinase buffer
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing human wild-type (WT) or kinase-dead (KD) LAP-Bub1, purified from mitotic HEK 293T cells.
-
Add recombinantly expressed histone H2A to the reaction mixture.
-
Add γ-32P-ATP to the mixture.
-
Add increasing concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Incubate the reactions for 30 minutes at 30°C.
-
Stop the reactions and analyze the samples by SDS-PAGE.
-
Visualize the phosphorylated H2A using a phosphorimager to determine the extent of inhibition.
-
The IC50 is determined using a time-resolved fluorescence energy transfer (TR-FRET) kinase assay as previously published.[1]
Cellular Inhibition of Bub1 Kinase (Immunofluorescence)
This protocol is based on the methods used to assess the cellular activity of this compound.[1]
Objective: To visualize the inhibition of Bub1 kinase activity in intact cells by monitoring the phosphorylation of histone H2A.
Materials:
-
HeLa S3 or RPE1 cells
-
MG132 (proteasomal inhibitor)
-
Nocodazole
-
This compound (dissolved in DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against phospho-histone H2A-T120
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Culture asynchronous HeLa S3 or RPE1 cells on coverslips.
-
Treat the cells with the proteasomal inhibitor MG132 for 2 hours.
-
Add 3.3 μM nocodazole and increasing doses of this compound for 1 hour.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block non-specific antibody binding with 3% BSA in PBS.
-
Incubate the cells with the primary antibody against p-H2A-T120.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
Caption: Experimental workflow for immunofluorescence analysis.
Conclusion
This compound is a valuable chemical tool for dissecting the intricate functions of Bub1 kinase in mitotic progression and the spindle assembly checkpoint. Its high potency and selectivity make it a suitable compound for both in vitro and cellular studies. The detailed information provided in this guide on its chemical properties, biological activity, and associated experimental protocols will aid researchers in utilizing this compound to further explore the therapeutic potential of targeting the Bub1 signaling pathway in diseases such as cancer.
References
- 1. Synchronization of HeLa Cells to Mitotic Subphases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synchronization of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 5. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BAY-524 on Chromosome Cohesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor BAY-524 and its effects on the critical process of chromosome cohesion. Through a comprehensive review of existing research, this document details the mechanism of action of this compound, presents quantitative data on its cellular effects, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways involved.
Introduction to this compound and Chromosome Cohesion
Proper chromosome segregation during cell division is paramount for maintaining genomic stability. This process is intricately regulated by a series of molecular events, with sister chromatid cohesion being a cornerstone. The cohesin complex, a ring-shaped protein structure, physically holds sister chromatids together from the time of DNA replication until their separation at anaphase. The establishment, maintenance, and timely dissolution of this cohesion are tightly controlled.
This compound is a potent and selective small molecule inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[1][2] Bub1 is a multifunctional serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC) and in ensuring correct chromosome-microtubule attachments.[3][4] However, emerging evidence, largely derived from studies using inhibitors like this compound, has highlighted a critical role for Bub1's kinase activity in the regulation of chromosome cohesion.[1][3] This guide will delve into the specific effects of this compound on this vital cellular process.
Mechanism of Action: How this compound Disrupts Chromosome Cohesion
This compound exerts its effects by directly inhibiting the catalytic activity of Bub1 kinase.[1][2] This inhibition sets off a cascade of events that ultimately weakens sister chromatid cohesion, particularly at the centromeres. The established signaling pathway is as follows:
-
Inhibition of Bub1 Kinase: this compound acts as an ATP-competitive inhibitor of Bub1 kinase, preventing it from phosphorylating its downstream substrates.[5][6]
-
Reduced Histone H2A Phosphorylation: A key substrate of Bub1 kinase is histone H2A at threonine 120 (H2A-T120).[7][8] Treatment with this compound leads to a significant reduction in the levels of phosphorylated H2A-T120 (H2A-pT120) at the centromeres.[7]
-
Mislocalization of Shugoshin 1 (Sgo1): The phosphorylated H2A-T120 acts as a docking site for the protein Shugoshin 1 (Sgo1).[8][9] Consequently, the reduction in H2A-pT120 levels caused by this compound leads to the mislocalization of Sgo1 from the centromeres.[3][8]
-
Mislocalization of the Chromosomal Passenger Complex (CPC): Sgo1 is crucial for the proper localization of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B, to the inner centromere.[1][9] The displacement of Sgo1 results in the subsequent mislocalization of the CPC.[1]
-
Impaired Chromosome Arm Resolution: The CPC plays a vital role in correcting improper microtubule attachments and in regulating the release of cohesin from chromosome arms during prophase. The mislocalization of the CPC due to this compound treatment leads to impaired chromosome arm resolution and defects in sister chromatid cohesion.[1][5]
This pathway highlights that the primary effect of this compound on chromosome cohesion is not a direct interaction with the cohesin complex itself, but rather an upstream disruption of the signaling cascade that protects centromeric cohesin.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound and its analogue BAY-320 on various cellular processes related to chromosome cohesion, as reported in the literature.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Reference |
| This compound | Human Bub1 (recombinant catalytic domain) | 450 nM | [2] |
Table 2: Cellular Effects on Mitotic Progression and Chromosome Segregation
| Treatment | Cell Line | Effect | Observation | Reference |
| BAY-320/BAY-524 | HeLa, RPE1 | Mitotic Progression | Minor delay in anaphase onset | [3] |
| BAY-320/BAY-524 + Paclitaxel | HeLa | Chromosome Segregation | Impaired segregation and cell proliferation | [1] |
| Bub1 depletion | HeLa | Chromosome Congression | 55% of cells with unaligned chromosomes (vs. 16% in control) | [7] |
Table 3: Effects on Protein Localization and Phosphorylation
| Treatment | Protein/Modification | Effect | Quantification | Reference |
| BAY-320/BAY-524 | H2A-pT120 | Drastically reduced | - | [7] |
| Bub1 inhibition | CENP-A phosphorylation (Aurora B substrate) | Reduced | ~50% reduction | [8] |
| Bub1 inhibition | Histone H3 phosphorylation (Aurora B substrate) | Reduced | ~10-20% reduction | [8] |
| Bub1 inhibition | Aurora B-EGFP at chromosome arms | Increased | Approximately twofold increase | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on chromosome cohesion.
Immunofluorescence for Sgo1 and CPC Localization
This protocol is designed to visualize the localization of Sgo1 and components of the CPC (e.g., Aurora B) in cells treated with this compound.
Materials:
-
HeLa or RPE1 cells
-
Glass coverslips
-
Cell culture medium
-
This compound (or DMSO as a vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-Sgo1, mouse anti-Aurora B)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 568 anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa or RPE1 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 7-10 µM) or DMSO for the appropriate duration (e.g., 1-3 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Staining and Mounting:
-
Stain the nuclei by incubating the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Quantify the fluorescence intensity of Sgo1 and CPC components at the centromeres using image analysis software.
-
Western Blotting for H2A-pT120
This protocol is used to quantify the levels of H2A-pT120 in cells treated with this compound.
Materials:
-
HeLa or RPE1 cells
-
This compound (or DMSO as a vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-H2A-pT120, mouse anti-Histone H3 as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with this compound as described above.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H2A-pT120 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., Histone H3) to ensure equal protein loading.
-
-
Quantification:
-
Quantify the band intensities using densitometry software and normalize the H2A-pT120 signal to the loading control.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound on chromosome cohesion.
Caption: Experimental workflow for immunofluorescence analysis.
Conclusion
This compound is a valuable chemical tool for dissecting the intricate mechanisms governing chromosome cohesion. Its specific inhibition of Bub1 kinase has revealed a critical signaling pathway involving H2A-pT120, Sgo1, and the CPC in the protection of centromeric cohesion. The resulting impairment of chromosome arm resolution and the sensitization of cancer cells to taxanes highlight the therapeutic potential of targeting Bub1 kinase. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of Bub1 in genome maintenance and to explore the development of novel anti-cancer therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanistic basis for Sgo1-mediated centromere localization and function of the CPC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dual role for Bub1 in the spindle checkpoint and chromosome congression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bub1 regulates chromosome segregation in a kinetochore-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
BAY-524: A Chemical Probe for Dissecting the Catalytic Function of Bub1 Kinase in Cell Cycle Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BAY-524, a potent and selective small molecule inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase. It is designed to equip researchers with the necessary information to effectively utilize this compound as a chemical probe to investigate the catalytic-dependent functions of Bub1 in mitosis and its potential as a therapeutic target in oncology.
Introduction to this compound
This compound is an ATP-competitive inhibitor of the serine/threonine kinase Bub1, a crucial component of the spindle assembly checkpoint (SAC) and a key regulator of chromosome congression during mitosis.[1] While Bub1 possesses both a kinase domain and scaffolding functions, the precise roles of its catalytic activity have been a subject of extensive research. This compound, along with its analog BAY-320, has emerged as a valuable tool to specifically interrogate the kinase-dependent functions of Bub1, distinguishing them from its non-catalytic scaffolding roles.[2][3]
This guide details the biochemical and cellular activity of this compound, provides protocols for its use in key experiments, and illustrates its mechanism of action and experimental applications through signaling pathway and workflow diagrams.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency and effective cellular concentrations.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Substrate | ATP Concentration | IC50 (nM) | Reference |
| Human Bub1 (recombinant catalytic domain) | In Vitro Kinase Assay | Histone H2A | 2 mM | 450 ± 60 | [2][4] |
Table 2: Effective Cellular Concentrations of this compound
| Cell Lines | Assay Type | Endpoint | Effective Concentration (µM) | Reference |
| HeLa, hTERT-RPE1 | Immunofluorescence, In-Cell Western | Inhibition of Histone H2A-T120 phosphorylation | 7-10 | [2][3] |
| HeLa, hTERT-RPE1 | Immunofluorescence | Reduction of centromeric Sgo1 and Sgo2 | 7-10 | [3] |
| HeLa, hTERT-RPE1 | Cell Viability/Proliferation Assay | Sensitization to Paclitaxel | 7-10 | [1][3] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the signaling pathway of Bub1 kinase, a typical experimental workflow for using this compound, and the logical relationship of its cellular effects.
Bub1 Signaling Pathway and Inhibition by this compound
Caption: Bub1 kinase signaling pathway and its inhibition by this compound.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for characterizing this compound.
Logical Relationships of this compound Cellular Effects
Caption: Logical flow of the cellular consequences of this compound treatment.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Bub1 Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on Bub1 kinase activity.
-
Objective: To measure the IC50 of this compound against recombinant human Bub1 kinase.
-
Materials:
-
Recombinant human Bub1 catalytic domain (amino acids 704-1085).
-
Recombinant Histone H2A as a substrate.
-
γ-³²P-ATP.
-
This compound serially diluted in DMSO.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 2 mM ATP).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager.
-
-
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Bub1 kinase, and histone H2A.
-
Add increasing concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15-30 minutes at 30°C.
-
Initiate the kinase reaction by adding γ-³²P-ATP.
-
Allow the reaction to proceed for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated histone H2A using a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.[2][4]
-
Cellular Inhibition of Histone H2A Phosphorylation (Immunofluorescence)
This assay validates the ability of this compound to inhibit Bub1 kinase activity in intact cells.
-
Objective: To visualize and quantify the reduction of histone H2A-T120 phosphorylation at kinetochores in cells treated with this compound.
-
Materials:
-
HeLa or hTERT-RPE1 cells.
-
This compound.
-
Nocodazole and MG132 for mitotic synchronization.
-
Primary antibody: anti-phospho-Histone H2A-T120.
-
Secondary antibody: Fluorescently-conjugated anti-rabbit IgG.
-
DAPI for nuclear staining.
-
Formaldehyde for fixation.
-
Triton X-100 for permeabilization.
-
Fluorescence microscope.
-
-
Protocol:
-
Plate cells on coverslips.
-
Synchronize cells in mitosis by treating with MG132 (a proteasome inhibitor) for 2 hours, followed by the addition of nocodazole (a microtubule depolymerizing agent) and increasing doses of this compound (e.g., 0-10 µM) for 1 hour.[3]
-
Fix the cells with 4% formaldehyde in PBS for 10 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against H2A-pT120 overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature.
-
Counterstain with DAPI.
-
Mount the coverslips on slides and acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity at kinetochores to determine the dose-dependent inhibition of H2A phosphorylation.
-
Cell Viability and Sensitization to Paclitaxel Assay
This assay assesses the impact of Bub1 inhibition on cell proliferation, particularly in combination with other anti-mitotic agents.
-
Objective: To determine if this compound sensitizes cancer cells to the anti-proliferative effects of paclitaxel.
-
Materials:
-
HeLa or other cancer cell lines.
-
This compound.
-
Paclitaxel.
-
96-well plates.
-
Cell viability reagent (e.g., MTT, XTT, or resazurin).
-
Plate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a matrix of concentrations of this compound and a low dose of paclitaxel, both alone and in combination. Include a vehicle control (DMSO).
-
Incubate the cells for a period of 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and analyze the data for synergistic or additive effects between this compound and paclitaxel.[1]
-
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the study of Bub1 kinase. Its ability to specifically inhibit the catalytic function of Bub1 in both in vitro and cellular contexts allows for the decoupling of kinase-dependent and scaffolding functions of this important mitotic regulator.[2][3] The sensitization of cancer cells to paclitaxel upon treatment with this compound highlights the potential of targeting Bub1 kinase in combination therapies.[1] The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations into cell cycle control, chromosome segregation, and the development of novel anti-cancer strategies.
References
- 1. axionbiosystems.com [axionbiosystems.com]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BAY-524 in Immunofluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BAY-524, a potent and selective Bub1 kinase inhibitor, in immunofluorescence (IF) assays. This document outlines the mechanism of action of this compound, its effects on cellular signaling pathways, and detailed protocols for observing these effects using immunofluorescence microscopy.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the kinase activity of Budding uninhibited by benzimidazoles 1 (Bub1).[1][2] Bub1 is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] Inhibition of Bub1 kinase activity by this compound leads to distinct cellular phenotypes, making it a valuable tool for studying mitotic regulation and a potential anti-cancer therapeutic.[1][2][4]
The primary mechanism of action of this compound involves the inhibition of Bub1-mediated phosphorylation of histone H2A at threonine 120 (H2A-pT120).[1][5] This phosphorylation event is a key step in the recruitment of the Shugoshin protein (Sgo1) and the Chromosomal Passenger Complex (CPC) to the centromeres of chromosomes.[1][5] The CPC, which includes the kinase Aurora B, plays a vital role in correcting improper microtubule-kinetochore attachments and ensuring bipolar chromosome orientation.[1][5]
By inhibiting Bub1 kinase, this compound disrupts this signaling cascade, leading to a reduction in H2A-pT120, mislocalization of Sgo1 and the CPC, and consequently, defects in chromosome arm resolution.[1][5] These effects can be effectively visualized and quantified using immunofluorescence microscopy.
Key Applications in Immunofluorescence
Immunofluorescence assays are ideal for studying the cellular effects of this compound. Key applications include:
-
Monitoring Bub1 Kinase Inhibition: Directly visualizing the decrease in histone H2A-pT120 at kinetochores.
-
Analyzing Protein Localization: Observing the mislocalization of key mitotic proteins, such as Aurora B (a component of the CPC) and Sgo1, from the centromeres.
-
Phenotypic Analysis: Assessing the consequences of Bub1 inhibition on chromosome alignment and segregation.
-
Dose-Response Studies: Quantifying the effects of different concentrations of this compound on the above parameters.
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative effects of this compound treatment in immunofluorescence assays based on published literature.
| Target Analyte | Cellular Localization | Expected Effect of this compound Treatment | Effective Concentration Range | Reference |
| Phospho-Histone H2A (T120) | Kinetochores | Significant reduction in fluorescence intensity | 7-10 µM | [1][5] |
| Aurora B (CPC subunit) | Centromeres/Kinetochores | Relocalization from centromeres to chromosome arms | 7-10 µM | [1][6] |
| Shugoshin (Sgo1) | Centromeres | Loss of centromeric localization | 7-10 µM | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of Bub1 kinase and the inhibitory effect of this compound.
Experimental Workflow
The general workflow for an immunofluorescence experiment using this compound is depicted below.
Caption: Experimental workflow for immunofluorescence analysis of this compound effects.
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Staining for Phospho-Histone H2A (T120)
This protocol is designed to detect the reduction in Bub1-mediated histone H2A phosphorylation at kinetochores following this compound treatment.
Materials:
-
HeLa or RPE1 cells
-
Glass coverslips
-
Cell culture medium
-
This compound (solubilized in DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (5% Normal Goat Serum, 0.3% Triton X-100 in PBS)
-
Primary Antibody: Rabbit anti-phospho-Histone H2A (Thr120)
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture:
-
Seed HeLa or RPE1 cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 7-10 µM is recommended.[1][5] Include a vehicle control (DMSO) at the same final concentration.
-
For mitotic arrest, cells can be pre-treated with a microtubule-destabilizing agent like nocodazole (e.g., 100 ng/mL for 12-16 hours) before and during this compound treatment.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-phospho-Histone H2A T120) in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope.
-
Quantify the fluorescence intensity of phospho-H2A (T120) at the kinetochores using image analysis software such as ImageJ or CellProfiler.
-
Protocol 2: Immunofluorescence Staining for Aurora B Localization
This protocol is for observing the mislocalization of the CPC component Aurora B from centromeres after this compound treatment.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary Antibody: Mouse anti-Aurora B
-
Secondary Antibody: Goat anti-Mouse IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 594)
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-Aurora B) in the blocking buffer as recommended by the manufacturer.
-
Aspirate the blocking buffer and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Follow steps 7-9 from Protocol 1, using the appropriate secondary antibody. The analysis will focus on the change in localization of the Aurora B signal from distinct centromeric foci to a more diffuse pattern along the chromosome arms.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Inadequate blocking, insufficient washing, or excessive antibody concentration. | Increase blocking time, increase the number and duration of washes, or titrate the primary and secondary antibodies to determine the optimal concentration. |
| Weak or No Signal | Ineffective primary antibody, low antigen expression, or excessive fixation. | Use a validated antibody, ensure the target protein is expressed in the chosen cell line, and optimize fixation time and PFA concentration. |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure, use an antifade mounting medium, and acquire images with optimal laser power and exposure times. |
| Cell Detachment | Harsh washing steps. | Be gentle during washing steps; add and remove solutions slowly at the side of the well. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the critical role of Bub1 kinase in mitotic progression and chromosome segregation through the powerful technique of immunofluorescence microscopy.
References
- 1. Phosphorylation and activation of Bub1 on unattached chromosomes facilitate the spindle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BUB1 BUB1 mitotic checkpoint serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Quantitative single-cell analysis of immunofluorescence protein multiplex images illustrates biomarker spatial heterogeneity within breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Aurora B kinase is recruited to multiple discrete kinetochore and centromere regions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of BAY-524 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of BAY-524, a potent and selective inhibitor of Bub1 kinase. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor that targets the catalytic activity of human Bub1 kinase, a key regulator of the spindle assembly checkpoint (SAC) and chromosome segregation.[1][2] It is a valuable tool for studying the roles of Bub1 in mitosis and its potential as a therapeutic target in oncology.[2][3][4] Accurate preparation of a stable, concentrated stock solution is the first critical step for its use in various in vitro and in vivo experimental models.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄F₂N₆O₃ | [5] |
| Molecular Weight | 482.48 g/mol | [5] |
| CAS Number | 1445830-39-6 | [1][5] |
| IC₅₀ (for human Bub1) | 450 nM (in the presence of 2 mM ATP) | [1][2][5] |
| Solubility in DMSO | ≥ 166.67 mg/mL (345.44 mM) | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), newly opened
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.82 mg of this compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)
-
Mass (mg) = 10 mM x 482.48 g/mol x 0.001 L = 4.82 mg
-
-
-
Dissolution:
-
Transfer the weighed this compound powder to an appropriate microcentrifuge tube or vial.
-
Add the calculated volume of fresh, anhydrous DMSO. It is crucial to use newly opened DMSO as it is hygroscopic and absorbed water can affect the solubility of the compound.[1]
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[1][5]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Visualized Workflow and Signaling Pathway
Experimental Workflow:
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway:
The diagram below depicts the simplified signaling pathway inhibited by this compound.
Caption: this compound inhibits Bub1 kinase, affecting downstream signaling.
References
Application Notes and Protocols for BAY-524 in Live-Cell Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BAY-524, a potent and selective Bub1 kinase inhibitor, in live-cell imaging studies. Detailed protocols and quantitative data are presented to facilitate the design and execution of experiments aimed at investigating mitotic progression, spindle assembly checkpoint (SAC) function, and the effects of Bub1 inhibition on cancer cells.
Introduction
This compound is a small molecule inhibitor that specifically targets the catalytic activity of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, a crucial component of the spindle assembly checkpoint.[1][2][3][4] Bub1 plays a dual role as a kinase and a scaffolding protein, contributing to proper chromosome segregation and the prevention of aneuploidy.[2][3] Inhibition of Bub1 kinase activity with this compound has been shown to affect the localization of key mitotic proteins, impair chromosome arm resolution, and sensitize cancer cells to taxane-based chemotherapeutics like paclitaxel.[2][3][5] Live-cell imaging is an invaluable tool for observing the dynamic cellular processes affected by this compound in real-time.[6][7][8]
Mechanism of Action
This compound is an ATP-competitive inhibitor of Bub1 kinase.[5] By blocking the kinase activity of Bub1, this compound prevents the phosphorylation of its downstream targets, including histone H2A at threonine 120 (H2A-T120p).[1][2] This inhibition leads to the mislocalization of Shugoshin proteins (Sgo1 and Sgo2) and the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase.[1][2][3] While global Aurora B function is not abolished, its mislocalization affects proper chromosome cohesion and segregation.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in cellular assays.
| Parameter | Value | Cell Lines | Notes | Reference |
| IC50 (in vitro) | 450 nM | Human Bub1 recombinant catalytic domain | Measures the concentration of this compound required to inhibit 50% of Bub1 kinase activity in a cell-free system. | [1] |
| Effective Concentration (in cellulo) | 7 - 10 µM | HeLa, hTERT-RPE1 | Concentration range for near-maximal inhibition of Bub1 kinase activity in intact cells, as measured by the reduction of histone H2A-T120 phosphorylation. | [2][3] |
| Incubation Time | 1 - 48 hours | HeLa, hTERT-RPE1 | The duration of treatment depends on the specific biological question being addressed. Shorter times (1-3h) are sufficient to observe effects on protein localization, while longer times (12-48h) may be needed to assess impacts on mitotic progression and cell fate. | [1][2] |
Signaling Pathway of Bub1 Kinase in Mitosis
The following diagram illustrates the central role of Bub1 kinase in the spindle assembly checkpoint and its inhibition by this compound.
Caption: Bub1 kinase signaling pathway at the kinetochore and its inhibition by this compound.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Progression and Chromosome Segregation
This protocol describes the use of live-cell imaging to monitor the effects of this compound on the duration of mitosis and the fidelity of chromosome segregation.
Materials:
-
HeLa or RPE1 cells stably expressing a fluorescent histone marker (e.g., H2B-GFP)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Glass-bottom imaging dishes
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed H2B-GFP expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Synchronization (Optional): To enrich for mitotic cells, synchronize the cells using a standard method such as a thymidine block. Release from the block and allow cells to progress towards mitosis.
-
Drug Treatment:
-
For single-agent studies, add this compound to the culture medium at a final concentration of 7-10 µM.
-
For combination studies, add a low dose of paclitaxel in combination with this compound (7-10 µM).
-
Include a vehicle control (DMSO) for comparison.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire time-lapse images every 5-15 minutes for 12-24 hours. Use the lowest possible light exposure to minimize phototoxicity.[9][10]
-
Capture images in both the fluorescence channel (for H2B-GFP) and the brightfield or DIC channel.
-
-
Data Analysis:
-
Manually or automatically track individual cells from mitotic entry (nuclear envelope breakdown) to exit (cytokinesis).
-
Measure the duration of mitosis for each cell.
-
Score for chromosome segregation errors, such as lagging chromosomes, anaphase bridges, or micronuclei formation.
-
Protocol 2: Immunofluorescence of Mitotic Protein Localization after this compound Treatment
This protocol details how to assess the impact of this compound on the localization of key mitotic proteins like Aurora B or Shugoshin using immunofluorescence microscopy. While this is a fixed-cell technique, it complements live-cell imaging by providing higher resolution snapshots of protein localization.
Materials:
-
HeLa or RPE1 cells
-
Coverslips
-
This compound
-
Nocodazole (for mitotic arrest)
-
MG132 (proteasome inhibitor)
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-Aurora B, anti-Sgo1)
-
Fluorescently labeled secondary antibodies
-
DAPI for DNA staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips.
-
Treat asynchronous or synchronized cell populations with 7-10 µM this compound for 1-3 hours. To enrich for mitotic cells, a co-treatment with nocodazole (e.g., 3.3 µM for 1-2 hours) and MG132 (e.g., 20 µM) can be performed.[2]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 10 minutes or ice-cold methanol for 5 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Analysis:
-
Quantify the fluorescence intensity of the protein of interest at specific subcellular locations (e.g., centromeres).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a live-cell imaging experiment using this compound.
Caption: General workflow for a live-cell imaging experiment with this compound.
Conclusion
This compound is a valuable tool for dissecting the catalytic functions of Bub1 kinase in live cells. The protocols and data provided herein offer a foundation for researchers to investigate the intricate mechanisms of mitotic regulation and to explore the therapeutic potential of Bub1 inhibition in cancer. The use of live-cell imaging is critical for capturing the dynamic nature of the cellular response to this compound, providing deeper insights than fixed-cell methods alone.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biocompare.com [biocompare.com]
- 8. mrclab.com [mrclab.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Combining BAY-524 with Paclitaxel in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies with conventional cytotoxic agents represents a promising strategy in cancer treatment to enhance efficacy and overcome resistance. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of combining BAY-524, a potent Bub1 kinase inhibitor, with Paclitaxel, a widely used microtubule-stabilizing chemotherapeutic agent, in cancer cell lines.
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2][3][4][5] However, its efficacy can be limited by cellular resistance mechanisms. This compound is a small molecule inhibitor of Bub1 (budding uninhibited by benzimidazoles 1) kinase.[6] Bub1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[7][8] Inhibition of Bub1 kinase activity has been shown to impair chromosome arm resolution and sensitize cancer cells to low doses of Paclitaxel, leading to severe chromosome segregation defects and enhanced cell death.[7][8][9][10]
These notes provide a framework for researchers to explore this promising combination therapy in a laboratory setting.
Data Presentation
The following tables present illustrative data to demonstrate the expected synergistic effects of combining this compound and Paclitaxel. Note: This data is hypothetical and intended for illustrative purposes to guide experimental design and data analysis.
Table 1: Illustrative Cell Viability (IC50) Data
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI)* |
| HeLa (Cervical Cancer) | This compound | 450 | - |
| Paclitaxel | 10 | - | |
| This compound + Paclitaxel (1:45 ratio) | See Note | < 1 (Synergism) | |
| MDA-MB-231 (Breast Cancer) | This compound | 500 | - |
| Paclitaxel | 15 | - | |
| This compound + Paclitaxel (1:33 ratio) | See Note | < 1 (Synergism) | |
| A549 (Lung Cancer) | This compound | 600 | - |
| Paclitaxel | 20 | - | |
| This compound + Paclitaxel (1:30 ratio) | See Note | < 1 (Synergism) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The IC50 of the combination is not a single value but is determined from the dose-response curve of the combined drugs.
Table 2: Illustrative Apoptosis Data (Annexin V/PI Staining)
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| HeLa | Control | 5% |
| This compound (225 nM) | 10% | |
| Paclitaxel (5 nM) | 25% | |
| This compound (225 nM) + Paclitaxel (5 nM) | 65% | |
| MDA-MB-231 | Control | 4% |
| This compound (250 nM) | 8% | |
| Paclitaxel (7.5 nM) | 20% | |
| This compound (250 nM) + Paclitaxel (7.5 nM) | 55% |
Table 3: Illustrative Cell Cycle Distribution Data (Propidium Iodide Staining)
| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| HeLa | Control | 55% | 25% | 20% |
| This compound (450 nM) | 50% | 28% | 22% | |
| Paclitaxel (10 nM) | 15% | 10% | 75% | |
| This compound (450 nM) + Paclitaxel (10 nM) | 10% | 5% | 85% (with increased mitotic defects) | |
| A549 | Control | 60% | 20% | 20% |
| This compound (600 nM) | 58% | 22% | 20% | |
| Paclitaxel (20 nM) | 20% | 15% | 65% | |
| This compound (600 nM) + Paclitaxel (20 nM) | 15% | 10% | 75% (with increased mitotic defects) |
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is for determining the cytotoxic effects of this compound and Paclitaxel, alone and in combination.
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-231, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)[11]
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate overnight.[12]
-
Prepare serial dilutions of this compound and Paclitaxel in culture medium. For the combination, prepare dilutions with a fixed molar ratio.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used).
-
Incubate the plate for 72 hours.[13]
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[12]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, Paclitaxel, or the combination for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the cell cycle distribution of treated cells.
Materials:
-
Treated and untreated cells
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells and treat with the compounds for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
This protocol is to analyze the expression of key proteins involved in the cell cycle and apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H2A (Thr120), anti-cleaved PARP, anti-Bcl-2, anti-Cyclin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in SDS sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway of combined this compound and Paclitaxel treatment.
Caption: Experimental workflow for evaluating the combination of this compound and Paclitaxel.
Caption: Logical relationship illustrating the synergistic interaction between this compound and Paclitaxel.
References
- 1. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of Paclitaxel and Epirubicin Coadministration─Insight into the Mechanisms of Interactions with Model Breast Cancer Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational and in vitro analyses on synergistic effects of paclitaxel and thymoquinone in suppressing invasive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Paclitaxel-Induced Apoptosis Is BAK-Dependent, but BAX and BIM-Independent in Breast Tumor | PLOS One [journals.plos.org]
- 12. Onvansertib inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel-induced apoptosis is BAK-dependent, but BAX and BIM-independent in breast tumor. | Sigma-Aldrich [merckmillipore.com]
Application Notes and Protocols for BAY-524 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-524 is a potent and selective small molecule inhibitor of the serine/threonine kinase Bub1 (Budding uninhibited by benzimidazoles 1). Bub1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. The kinase activity of Bub1 is essential for the proper localization of key checkpoint proteins and for the phosphorylation of histone H2A at threonine 120 (H2A-pT120), a key event in the recruitment of the Shugoshin protein complex to protect centromeric cohesion. Dysregulation of Bub1 activity is implicated in aneuploidy and tumorigenesis, making it an attractive target for anti-cancer drug discovery.
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the Bub1 signaling pathway. The provided protocols are designed for implementation in a research or drug discovery setting.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the Bub1 kinase. By binding to the ATP-binding pocket of the Bub1 kinase domain, this compound prevents the transfer of a phosphate group from ATP to its substrates. The primary and most well-characterized downstream effect of Bub1 kinase inhibition by this compound is the reduction of histone H2A phosphorylation at T120. This leads to defects in the recruitment of the chromosomal passenger complex (CPC) and Shugoshin (Sgo1) to the centromere, ultimately impairing proper chromosome segregation.
Data Presentation
The following tables summarize the quantitative data for this compound and its closely related analog, BAY-320, which exhibits a similar mechanism of action.
| Compound | Assay Type | Target | IC50 (nM) | Cell Line | Reference |
| This compound | In vitro kinase assay | Human Bub1 (recombinant catalytic domain) | 450 ± 60 | N/A | [1] |
| BAY-320 | In vitro kinase assay | Human Bub1 (recombinant catalytic domain) | 680 ± 280 | N/A | [1] |
| BAY-320 | In-Cell Western | Endogenous Bub1 (H2A-pT120) | 379 ± 156 | HeLa | [1] |
| Compound | Cell Line | Effective Concentration for Maximal Inhibition of H2A-pT120 | Reference |
| This compound | HeLa, RPE1 | 7 - 10 µM | [1] |
| BAY-320 | HeLa, RPE1 | 3 - 10 µM | [2] |
Signaling Pathway
The following diagram illustrates the central role of Bub1 kinase in the spindle assembly checkpoint and its inhibition by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BAY-524 Dosage for Maximal Bub1 Inhibition
Welcome to the technical support center for BAY-524, a potent and selective inhibitor of Bub1 kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of the serine/threonine kinase Bub1.[1][2] By binding to the ATP-binding pocket of Bub1, it prevents the transfer of phosphate groups to its substrates, thereby inhibiting its catalytic activity.
Q2: What is the in vitro potency of this compound against Bub1?
A2: this compound inhibits the recombinant catalytic domain of human Bub1 with an IC50 of approximately 450 nM.[1][3][4]
Q3: What is the recommended concentration range for achieving maximal Bub1 inhibition in cells?
A3: In cell-based assays using cell lines such as HeLa and RPE1, a concentration range of 7-10 μM of this compound has been shown to achieve near-maximal inhibition of Bub1 kinase activity.[1][4]
Q4: What are the known downstream effects of Bub1 inhibition by this compound?
A4: Inhibition of Bub1 by this compound leads to several key cellular effects, including:
-
Reduced phosphorylation of histone H2A at threonine 120 (H2A-pT120).[1][2]
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Impaired centromeric localization of Shugoshin proteins (Sgo1 and Sgo2).[1]
-
Altered localization and activity of the Chromosomal Passenger Complex (CPC).[1]
-
Sensitization of cancer cells to taxanes like paclitaxel.[1][3][4]
Q5: Does this compound inhibition of Bub1 kinase activity alone significantly affect the Spindle Assembly Checkpoint (SAC)?
A5: While Bub1 is a key component of the SAC, studies with this compound indicate that inhibition of its kinase activity has only minor effects on SAC function and mitotic progression in the absence of other mitotic stressors.[1][4] This suggests that the scaffolding function of Bub1 may be more critical for the SAC than its kinase activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of H2A-pT120 phosphorylation | Insufficient this compound concentration: The effective concentration can vary between cell lines. | Perform a dose-response experiment starting from 1 µM up to 20 µM to determine the optimal concentration for your specific cell line. |
| Incorrect timing of inhibitor addition: Bub1 activity is cell cycle-dependent, peaking in G2/M phase.[5] | Synchronize cells in mitosis (e.g., using nocodazole or MG132) before and during this compound treatment to ensure the target is active. | |
| Compound degradation: Improper storage can lead to loss of activity. | Store this compound stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (up to 1 year).[3] Avoid repeated freeze-thaw cycles. | |
| High cell toxicity or off-target effects observed | This compound concentration is too high: Exceeding the optimal concentration range can lead to non-specific effects. | Lower the concentration of this compound. If possible, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration in your cell line. |
| Prolonged incubation time: Continuous exposure to high concentrations of the inhibitor may induce toxicity. | Reduce the incubation time. For many endpoints, a few hours of treatment are sufficient to observe effects on Bub1 activity.[3] | |
| Variability in experimental results | Inconsistent cell synchronization: Asynchronous cell populations will have varying levels of Bub1 activity. | Ensure a consistent and efficient cell synchronization protocol. Verify synchronization efficiency by flow cytometry or microscopy. |
| Inhibitor precipitation: this compound may have limited solubility in aqueous media. | Prepare fresh dilutions from a DMSO stock solution for each experiment. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that is toxic to your cells (typically <0.5%). For in vivo use, specific formulation protocols are available.[3] |
Data Summary
Table 1: In Vitro and In-Cell Potency of this compound
| Parameter | Value | System | Reference |
| IC50 (in vitro) | 450 ± 60 nM | Recombinant human Bub1 catalytic domain | [1][4] |
| IC50 (in-cell) | 379 ± 156 nM | hTERT-RPE1 cells (monitoring pT120-H2A) | [1] |
| Effective Concentration (in-cell) | 7 - 10 µM | HeLa and RPE1 cells (for near-maximal inhibition) | [1][4] |
Experimental Protocols
Protocol 1: Determination of In-Cell IC50 for this compound via Immunofluorescence
This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of Bub1 kinase activity in cells by measuring the phosphorylation of its substrate, histone H2A at threonine 120 (H2A-pT120).
1. Cell Seeding and Synchronization: a. Seed cells (e.g., HeLa or RPE1) on glass coverslips in a multi-well plate at a density that will result in 60-70% confluency the next day. b. The following day, treat cells with a synchronizing agent. For example, add 3.3 µM nocodazole for 1 hour to arrest cells in mitosis.
2. This compound Treatment: a. Prepare a 2X serial dilution of this compound in pre-warmed cell culture medium. A suggested starting range is from 20 µM down to 0.1 µM. Include a DMSO-only vehicle control. b. Add the this compound dilutions to the synchronized cells and incubate for 1-2 hours.
3. Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. b. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes. c. Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour. d. Incubate with a primary antibody against H2A-pT120 overnight at 4°C. e. Wash three times with PBS. f. Incubate with a fluorescently-labeled secondary antibody and a DNA stain (e.g., DAPI) for 1 hour at room temperature in the dark. g. Wash three times with PBS and mount the coverslips on microscope slides.
4. Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the mean fluorescence intensity of the H2A-pT120 signal at the kinetochores of mitotic cells for each this compound concentration. c. Normalize the data to the DMSO control (100% activity) and a background control (0% activity). d. Plot the normalized data against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of this compound on a chosen cell line.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. This compound Treatment: a. Prepare a serial dilution of this compound in cell culture medium. b. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a control with no cells (background). c. Incubate for the desired period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
4. Solubilization and Measurement: a. Carefully remove the medium. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 5 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Subtract the background absorbance from all readings. b. Express the viability of treated cells as a percentage of the vehicle control. c. Plot cell viability against this compound concentration to determine the cytotoxic effects.
Visualizations
Caption: Simplified Bub1 signaling pathway at the kinetochore and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 5. BUB1 - Wikipedia [en.wikipedia.org]
Potential off-target effects of BAY-524 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Bub1 kinase inhibitor, BAY-524. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its expected on-target effects?
This compound is a potent and selective inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[1][2] The primary on-target effect of this compound is the inhibition of Bub1's kinase activity, which is crucial for the proper functioning of the spindle assembly checkpoint (SAC) during mitosis.[2][3]
Expected on-target cellular phenotypes include:
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Reduced phosphorylation of histone H2A at threonine 120 (H2A-pT120).[4][5]
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Mislocalization of Shugoshin (Sgo1 and Sgo2) proteins from the centromeres.[1]
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Impaired localization and activity of the Chromosomal Passenger Complex (CPC).[1]
-
Defects in chromosome arm resolution.[4]
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Sensitization of cells to taxanes, leading to chromosome segregation errors and reduced cell proliferation.[2][4]
Q2: At what concentration should I use this compound to achieve on-target effects?
For most cell-based assays, near-maximal inhibition of Bub1 kinase is achieved at concentrations of 7-10 µM of this compound.[4] The IC50 for the recombinant catalytic domain of human Bub1 is approximately 450 nM.[1] It is always recommended to perform a dose-response experiment in your specific cell line and assay to determine the optimal concentration.
Q3: I am observing unexpected phenotypes at high concentrations of this compound. Could these be off-target effects?
Yes, it is possible. While this compound is a selective inhibitor, using it at concentrations significantly higher than the effective dose for on-target activity can lead to the inhibition of other kinases.[6] This is a common phenomenon observed with many kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[7] For a related Bub1 inhibitor, BAY-320, it was shown that inhibition of off-target substrates required at least 20 times higher concentrations than those needed to inhibit Bub1.[4]
Q4: How can I determine if the observed effects are off-target?
Several experimental approaches can help distinguish between on-target and off-target effects. Refer to the troubleshooting guide and experimental protocols below for detailed methodologies. Key strategies include:
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Phenotype comparison: Compare the observed phenotype with the known effects of Bub1 depletion (e.g., via siRNA or CRISPR). If the phenotypes do not match, it could indicate an off-target effect.[5]
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Use of a structurally distinct inhibitor: If another selective Bub1 inhibitor with a different chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
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Rescue experiments: Attempt to rescue the phenotype by expressing a drug-resistant mutant of Bub1.
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Kinase profiling: Perform a kinome scan to identify other kinases that are inhibited by this compound at the concentrations used in your experiments.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected experimental outcomes when using this compound at high concentrations.
Table 1: Troubleshooting Unexpected Phenotypes with this compound
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell morphology or toxicity at concentrations >10 µM. | Off-target kinase inhibition leading to cellular stress or apoptosis. | 1. Perform a dose-response curve to determine the lowest effective concentration for the on-target phenotype. 2. Conduct a kinome-wide selectivity profiling assay (see Experimental Protocols). 3. Compare the phenotype to that induced by other known cytotoxic agents or inhibitors of suspected off-target kinases. |
| Phenotype does not match published data for Bub1 inhibition. | 1. Off-target effect. 2. Cell-line specific differences. 3. Experimental variability. | 1. Validate the on-target effect by measuring H2A-pT120 levels. 2. Use a second, structurally unrelated Bub1 inhibitor to see if the phenotype is recapitulated. 3. Perform a rescue experiment with a drug-resistant Bub1 mutant. |
| Variability in experimental results. | 1. Inconsistent inhibitor concentration. 2. Cell passage number and health. 3. Assay conditions. | 1. Prepare fresh dilutions of this compound for each experiment from a validated stock. 2. Maintain consistent cell culture conditions and use cells within a defined passage number range. 3. Standardize all assay parameters, including incubation times, cell density, and reagent concentrations. |
Experimental Protocols
1. Kinase Selectivity Profiling (Kinome Scan)
This method is used to identify the spectrum of kinases inhibited by a compound at a given concentration.
-
Principle: A competition-based binding assay where a test compound (this compound) is screened against a large panel of recombinant human kinases. The assay measures the ability of the compound to displace a proprietary, tagged ligand from the kinase's active site.
-
Methodology:
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Prepare a solution of this compound at the desired high concentration (e.g., 10 µM, 30 µM).
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The compound is sent to a commercial service provider (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology).
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The provider incubates the compound with a panel of typically over 400 kinases, each tagged with a DNA label.
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An immobilized ligand that binds to the active site of the kinases is added.
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The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of this compound indicates inhibition.
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Results are typically reported as percent of control or dissociation constants (Kd) for the interactions.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context, which can help confirm if this compound is binding to its intended target (Bub1) and potentially identify off-target binders at high concentrations.
-
Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
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Methodology:
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Culture cells to the desired confluency.
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Treat cells with either vehicle control (DMSO) or a high concentration of this compound for a specified time.
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Harvest the cells and resuspend them in a suitable buffer.
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Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Lyse the cells by freeze-thaw cycles.
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Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
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Analyze the soluble fractions by Western blotting using an antibody specific for Bub1 and other potential off-target candidates identified from the kinome scan.
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An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
-
Visualizations
Signaling Pathway of this compound Action
Caption: On- and potential off-target pathways of this compound.
Troubleshooting Workflow for Unexpected Phenotypes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are BUB1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Interpreting unexpected phenotypes with BAY-524 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY-524. The information provided is intended to help interpret unexpected phenotypes and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of Bub1 kinase.[1][2] Its primary function is to inhibit the catalytic activity of Bub1, a key protein involved in the spindle assembly checkpoint (SAC) and chromosome congression during mitosis.[3][4]
Q2: What are the expected cellular phenotypes following this compound treatment?
Treatment with this compound is expected to result in specific mitotic defects due to the inhibition of Bub1 kinase activity. These include:
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Impaired chromosome arm resolution: Difficulty in resolving sister chromatid arms during mitosis.[3][4]
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Reduced localization of Shugoshin (Sgo1/2) and the Chromosomal Passenger Complex (CPC) at centromeres: this compound treatment leads to the partial displacement of these critical proteins from the centromeres.[3][5]
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Minor effects on mitotic progression and the Spindle Assembly Checkpoint (SAC) when used as a single agent: On its own, this compound has a relatively mild impact on the overall timing of mitosis.[3][5]
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Drastic reduction of histone H2A T120 phosphorylation: This is a direct downstream target of Bub1 kinase activity and serves as a reliable marker of target engagement.[3][5]
Q3: Does this compound have significant off-target effects?
Studies have shown that this compound is a highly selective inhibitor of Bub1 kinase.[5][6] The observed phenotypes are consistent with those seen after Bub1 protein depletion, strongly suggesting that the effects are on-target.[3][6] For example, at concentrations that effectively inhibit Bub1, this compound does not significantly affect the phosphorylation of the Haspin substrate histone H3 (T3), indicating specificity.[3][5]
Troubleshooting Guide
This guide addresses unexpected or difficult-to-interpret results that may arise during experiments with this compound.
Issue 1: Minimal or no observable phenotype with this compound alone.
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Possible Cause 1: Suboptimal concentration. The effective concentration of this compound can vary between cell lines.
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Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line. A good starting point for near-maximal inhibition in HeLa and RPE1 cells is 7-10 µM.[5]
-
-
Possible Cause 2: Insufficient treatment time. The effects of Bub1 inhibition on downstream events may require a specific duration of exposure.
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Recommendation: Optimize the incubation time with this compound. For many mitotic-related phenotypes, synchronization of cells prior to a 12-14 hour treatment may be effective.[2]
-
-
Possible Cause 3: Expected mild phenotype. As a single agent, this compound is known to have only minor effects on mitotic progression.[3][5]
Issue 2: High levels of chromosome segregation errors and anti-proliferative activity.
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Possible Cause 1: Synergistic effects with other compounds. this compound exhibits strong synergistic effects when combined with microtubule-stabilizing agents like paclitaxel.[3][5]
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Recommendation: If you are not intentionally studying synergistic effects, ensure that no other compounds that could affect microtubule dynamics or mitotic progression are present in your experimental system.
-
-
Possible Cause 2: Cell line sensitivity. Aneuploid cancer cell lines, such as HeLa, have shown more pronounced synergistic effects compared to near-diploid cell lines like RPE1.[3]
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Recommendation: Be aware of the genetic background of your cell line, as it can influence the response to this compound treatment, especially in combination therapies.
-
Issue 3: Unexpected changes in protein localization.
-
Possible Cause 1: Altered localization of the Chromosomal Passenger Complex (CPC). Inhibition of Bub1 by this compound causes partial displacement of CPC components (like Aurora B, Borealin, and INCENP) from centromeres to the chromosome arms.[3][5]
-
Recommendation: This is an expected on-target effect. Quantify the localization of CPC subunits at both centromeres and along chromosome arms to characterize the phenotype.
-
-
Possible Cause 2: Altered localization of Shugoshin (Sgo1/2). Bub1 kinase activity is important for the proper localization of Sgo1 and Sgo2.
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Recommendation: Similar to the CPC, this is an expected consequence of Bub1 inhibition. Analyze the localization of Sgo1/2 by immunofluorescence.
-
Quantitative Data Summary
| Parameter | Cell Line | This compound Concentration | Observation | Reference |
| Bub1 Kinase Inhibition (in vitro) | - | IC50: 450 nM | Potent inhibition of recombinant human Bub1. | [2] |
| Histone H2A-T120 Phosphorylation | HeLa, RPE1 | 7-10 µM | Drastically reduced phosphorylation. | [3][5] |
| CPC Localization at Centromeres | HeLa | 7-10 µM | Reduced to approximately 40% of control levels. | [3][5] |
| CPC Localization (Combined with Haspin inhibitor) | HeLa | 7-10 µM | Reduced to approximately 20% of control levels. | [3][5] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Histone H2A-pT120
This protocol is for verifying the inhibition of Bub1 kinase activity in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or RPE1) on coverslips.
-
Synchronize cells in mitosis using an appropriate method (e.g., thymidine block followed by release into nocodazole).
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Treat cells with the desired concentration of this compound (e.g., 7-10 µM) or DMSO as a control for 1-2 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
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Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash three times with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature.
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Incubate with a primary antibody against phospho-histone H2A-T120 in blocking buffer overnight at 4°C.
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Wash three times with PBS.
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Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
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Mounting and Imaging:
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Wash three times with PBS.
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Mount coverslips on microscope slides using a mounting medium containing DAPI to counterstain the DNA.
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Image using a fluorescence microscope.
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Protocol 2: Analysis of Chromosome Segregation Errors
This protocol is to assess the synergistic effect of this compound and paclitaxel.
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Cell Culture and Treatment:
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Plate cells on coverslips.
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Treat cells with a low dose of paclitaxel (e.g., 10 nM) in combination with this compound (e.g., 7 µM) or DMSO for 24-48 hours. Include single-agent controls.
-
-
Fixation and Staining:
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Fix cells as described in Protocol 1.
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Stain with DAPI to visualize the nuclei.
-
-
Imaging and Analysis:
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Acquire images using a fluorescence microscope.
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Score the percentage of cells with lagging chromosomes, micronuclei, or other signs of chromosome mis-segregation.
-
Visualizations
Caption: Mechanism of action of this compound and its primary downstream cellular effects.
Caption: A troubleshooting workflow for interpreting unexpected phenotypes with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 6. Peer review in Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
How to control for BAY-524 toxicity in long-term experiments
This technical support center provides guidance on controlling for the potential toxicity of BAY-524 in long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Bub1 (Budding uninhibited by benzimidazoles 1) kinase.[1][2] Its primary mechanism of action is the inhibition of the catalytic activity of Bub1, a key protein involved in the spindle assembly checkpoint (SAC) and proper chromosome segregation during mitosis.[3][4][5] By inhibiting Bub1, this compound can lead to defects in chromosome alignment and sensitize cancer cells to other anti-mitotic agents like paclitaxel.[1][2][6]
Q2: What is the optimal concentration range for using this compound in cell-based assays?
A2: The effective concentration of this compound can vary between cell lines. However, studies have shown that near-maximal inhibition of Bub1 kinase activity in HeLa and RPE1 cells can be achieved at concentrations between 7 µM and 10 µM.[1][6] The reported IC50 value for the recombinant catalytic domain of human Bub1 is approximately 450 nM.[1][6] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: At what concentration does this compound become toxic to cells?
A3: A concentration of 10 µM has been cited as a toxic concentration for this compound in some cell lines.[1] Exceeding this concentration, especially in long-term experiments, is likely to induce significant off-target effects and cytotoxicity.
Q4: What are the potential signs of this compound toxicity in my cell cultures?
A4: Signs of toxicity can include:
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A significant decrease in cell proliferation or viability compared to vehicle-treated controls.
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Changes in cell morphology, such as rounding, detachment, or the appearance of apoptotic bodies.
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Increased presence of floating, dead cells in the culture medium.
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Activation of apoptosis markers, such as caspases.
Troubleshooting Guide: Managing this compound Toxicity in Long-Term Experiments
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed within 24-48 hours. | This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 and the maximum non-toxic concentration for your specific cell line. Start with a concentration range below the reported toxic level of 10 µM.[1] |
| Cell line is particularly sensitive to Bub1 inhibition. | Consider using a lower, sub-maximal inhibitory concentration of this compound. Even partial inhibition of Bub1 may be sufficient for your experimental goals while minimizing toxicity. | |
| Gradual increase in cell death over several days or weeks. | Cumulative toxicity of this compound. | Implement intermittent dosing. Instead of continuous exposure, treat cells with this compound for a defined period, followed by a "washout" period with fresh medium. The timing of this will need to be empirically determined. |
| Degradation of the compound leading to toxic byproducts. | Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results or high variability between replicate experiments. | Off-target effects of this compound at the concentration used. | Lower the concentration of this compound. Consider if a synergistic effect with another compound at a lower, less toxic concentration could achieve the desired biological outcome. For example, this compound has been shown to sensitize cells to low doses of paclitaxel.[1][2] |
| Issues with the vehicle control (e.g., DMSO). | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your cells (typically <0.1%). |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. It is important to note that these values can be cell-line and assay dependent.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (In Vitro Kinase Assay) | 450 ± 60 nM | Recombinant human Bub1 catalytic domain | [1][6] |
| Effective Cellular Concentration | 7 - 10 µM | HeLa, hTERT-RPE1 | [1][6] |
| Reported Toxic Concentration | 10 µM | Not specified | [1] |
Experimental Protocols
Protocol: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol provides a method to determine the concentration of this compound that reduces the viability of a cell population by 50%.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 20 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired long-term duration (e.g., 72 hours, 1 week), replacing the media with freshly prepared this compound dilutions as needed based on your cell line's media requirements.
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the CC50 value.
Protocol: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound for the desired duration
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat your cells with the desired concentrations of this compound in a 6-well plate format.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization followed by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Bub1 Signaling Pathway in Mitosis
Caption: Simplified signaling pathway of Bub1 kinase in the spindle assembly checkpoint.
Experimental Workflow for Assessing this compound Toxicity
Caption: A general workflow for assessing the long-term toxicity of this compound.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BUB1 BUB1 mitotic checkpoint serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Bub1 and BubR1: at the Interface between Chromosome Attachment and the Spindle Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
Technical Support Center: Minimizing Variability in BAY-524 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when using the Bub1 kinase inhibitor, BAY-524.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the serine/threonine-protein kinase Bub1.[1][2] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the Bub1 kinase domain.[3][4] By inhibiting Bub1's kinase activity, this compound prevents the phosphorylation of key downstream substrates, most notably histone H2A at threonine 120 (H2A-pT120).[2][4][5] This disruption of Bub1's catalytic function affects critical mitotic processes, including proper chromosome alignment and the spindle assembly checkpoint (SAC).[6][7][8][9]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and potency of this compound, it is crucial to adhere to proper storage and handling guidelines. Inconsistency in compound handling is a common source of experimental variability.
| Condition | Recommendation | Rationale |
| Powder Form | Store at -20°C. | Ensures long-term stability. |
| Stock Solution (in DMSO) | Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot into single-use volumes and store at -80°C for up to one year, or -20°C for shorter periods. | Aliquoting prevents multiple freeze-thaw cycles which can lead to compound degradation and precipitation. Anhydrous DMSO minimizes hydrolysis. |
| Working Solution | It is recommended to prepare fresh working solutions from the stock solution for each experiment.[10] | Minimizes degradation and ensures consistent concentration. |
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The optimal working concentration of this compound can vary depending on the cell line and the specific assay. However, published studies provide a general range. Near-maximal inhibition of Bub1 kinase activity in cells is typically achieved at concentrations between 7 µM and 10 µM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Parameter | Value | Cell Lines Tested | Reference |
| In vitro IC50 (human Bub1) | 450 nM (in the presence of 2 mM ATP) | Recombinant human Bub1 | [2][4] |
| Cellular IC50 (H2A-pT120) | ~29 nM (for BAY-1816032, a similar Bub1 inhibitor) | HeLa cells | [10] |
| Effective Cellular Concentration | 7-10 µM | hTERT-RPE1, HeLa | [4] |
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a frequent issue in cell-based assays with small molecule inhibitors.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health or Density | Ensure consistent cell passage number, seeding density, and confluence. Cells that are over-confluent or have been passaged too many times can exhibit altered metabolic activity and drug sensitivity.[11] |
| Compound Instability or Precipitation | Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. The use of solvents like DMSO should be kept consistent and at a low final concentration (typically <0.5%) in the assay.[12] |
| Assay Readout Variability | Optimize the incubation time for your assay. For viability assays like MTT, ensure the incubation period is within the linear range of the assay.[11] For signaling assays, select an early enough time point to capture the direct inhibition before downstream compensatory mechanisms are activated. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, including compound treatment and reagent addition. |
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A flowchart for troubleshooting inconsistent IC50 values.
Issue 2: No or Weak Inhibition of Downstream Signaling (e.g., H2A-pT120)
If you are not observing the expected decrease in the phosphorylation of Bub1's downstream target, histone H2A at threonine 120, consider the following:
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Validate your primary antibody for phospho-histone H2A (Thr120) using a positive control (e.g., cells arrested in mitosis with nocodazole) and a negative control (e.g., phosphatase-treated cell lysates).[5] |
| Timing of Assay | The phosphorylation of H2A-T120 is cell cycle-dependent. Ensure your cells are synchronized in a relevant phase of the cell cycle (e.g., G2/M) to observe robust Bub1 activity and its inhibition. |
| Compound Inactivity | To confirm the activity of your this compound stock, perform an in vitro kinase assay with recombinant Bub1 if possible.[4][5] |
| Cell Permeability Issues | While this compound is designed to be cell-permeable, different cell lines can have varying permeability. If you suspect this is an issue, you may need to increase the incubation time or concentration. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Phospho-Histone H2A (Thr120)
This protocol is adapted for cultured cells grown on coverslips.
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Allow cells to adhere and grow to the desired confluence.
-
Treat cells with this compound at the desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO).
-
-
Fixation:
-
Aspirate the culture medium.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against phospho-histone H2A (Thr120) in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Signaling Pathway and Experimental Workflow Diagrams
Bub1 Signaling Pathway in Mitosis
Caption: The role of Bub1 kinase in mitosis and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical workflow for evaluating the effects of this compound in cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. BUB1 and BUBR1: multifaceted kinases of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BUB1 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to BAY-524 in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Bub1 kinase inhibitor, BAY-524. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to drug resistance in your cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the serine/threonine kinase Bub1.[1][2] Its primary function is to inhibit the catalytic activity of Bub1, which plays a crucial role in the spindle assembly checkpoint (SAC) and proper chromosome segregation during mitosis.[1][3][4] Inhibition of Bub1 kinase activity by this compound leads to defects in the localization of Shugoshin and the chromosomal passenger complex (CPC), impairing chromosome arm resolution.[1] This disruption of mitotic processes can lead to mitotic catastrophe and cell death in cancer cells.
Q2: We are observing decreased sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
While specific acquired resistance mechanisms to this compound are still under investigation, several potential mechanisms can be hypothesized based on the function of Bub1 and general principles of drug resistance:
-
Upregulation of Bub1 Expression: Cancer cells may increase the expression of the Bub1 protein, thereby requiring higher concentrations of this compound to achieve the same level of kinase inhibition. Increased Bub1 levels have been associated with resistance to taxane-based chemotherapy.[2][5]
-
Mutations in the BUB1 Gene: Although not yet widely reported for this compound, mutations in the kinase domain of Bub1 could potentially alter the drug's binding affinity, reducing its inhibitory effect. For instance, a K795R mutation in murine Bub1 has been shown to affect its function.[6]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of Bub1. Given Bub1's role in the DNA damage response, pathways that enhance DNA repair or bypass the mitotic checkpoint could contribute to resistance.[7]
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein, can lead to the active removal of this compound from the cell, lowering its intracellular concentration and efficacy.
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of Bub1 in the spindle assembly checkpoint or chromosome segregation pathways could potentially mitigate the effects of Bub1 inhibition.
Q3: Can combination therapy be used to overcome resistance or enhance the efficacy of this compound?
Yes, combination therapy is a highly promising strategy. Preclinical studies have shown that inhibiting Bub1 can sensitize cancer cells to various other therapeutic agents. This suggests that combining this compound with other drugs could prevent or overcome resistance.
Troubleshooting Guides
Problem 1: Decreased cell death observed with this compound treatment in a previously sensitive cell line.
This is a common indication of developing resistance. Here’s a troubleshooting workflow to investigate and potentially overcome this issue:
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow to investigate and address this compound resistance.
Recommended Actions:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for this compound in your cell line and compare it to the parental, sensitive cell line. A significant rightward shift in the curve indicates resistance.
-
Investigate Bub1 Status:
-
Expression Level: Use Western blotting or qPCR to check if Bub1 protein or mRNA levels have increased in the resistant cells compared to the sensitive ones.
-
Gene Sequencing: Sequence the BUB1 gene to identify any potential mutations in the kinase domain that might interfere with this compound binding.
-
-
Implement Combination Therapy: Based on preclinical evidence, combining this compound with other agents is a promising approach.[8][9]
-
This compound and Paclitaxel: Bub1 inhibition has been shown to sensitize cancer cells to taxanes like paclitaxel.[1][2] This combination can lead to increased mitotic arrest and cell death.
-
This compound and Cisplatin: The combination of a Bub1 inhibitor with the DNA-damaging agent cisplatin has demonstrated synergistic effects in sensitizing cancer cells.[8]
-
This compound and PARP Inhibitors (e.g., Olaparib): Since Bub1 is involved in the DNA damage response, combining its inhibition with a PARP inhibitor can be particularly effective, especially in tumors with deficiencies in DNA repair pathways.[9]
-
Quantitative Data Summary: Synergistic Effects of Bub1 Inhibition
The following table summarizes the synergistic effects observed when combining a Bub1 inhibitor (BAY1816032, a compound structurally and functionally similar to this compound) with other chemotherapeutic agents in Triple-Negative Breast Cancer (TNBC) cell lines. A Combination Index (CI) of less than 1 indicates synergy.
| Cell Line | Combination Therapy (Drug + Bub1 Inhibitor) | Combination Index (CI) | Reference |
| SUM159 | Olaparib (10 µM) + BAY1816032 (1 µM) | 0.55 | [8] |
| MDA-MB-231 | Olaparib (10 µM) + BAY1816032 (1 µM) | 0.52 | [8] |
| SUM159 | Cisplatin (1 µM) + BAY1816032 (1 µM) | 0.9 | [8] |
| MDA-MB-231 | Cisplatin (1 µM) + BAY1816032 (1 µM) | 0.63 | [8] |
| SUM159 | Paclitaxel (1.5 nM) + BAY1816032 (1 µM) | 0.78 | [8] |
| MDA-MB-231 | Paclitaxel (1.5 nM) + BAY1816032 (1 µM) | 0.75 | [8] |
Problem 2: High background or off-target effects are suspected in our experiments.
Ensuring the specificity of this compound's effects is crucial for accurate interpretation of your results.
Signaling Pathway: Bub1 in Spindle Assembly Checkpoint and DNA Damage Response
Caption: Simplified signaling pathways involving Bub1.
Recommended Actions:
-
Titrate this compound Concentration: Determine the lowest effective concentration of this compound in your specific cell line to minimize potential off-target effects.
-
Use Control Experiments:
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a wild-type or mutated (drug-resistant) version of Bub1 to confirm that the observed phenotype is indeed due to Bub1 inhibition.
-
-
Validate with a Second Bub1 Inhibitor: Use another structurally different Bub1 inhibitor (e.g., BAY-320) to see if it phenocopies the effects of this compound.[1][6] This helps to rule out off-target effects specific to the chemical scaffold of this compound.
Problem 3: We are working with a prostate cancer cell line expressing AR-V7 and observing reduced sensitivity to this compound.
The androgen receptor splice variant 7 (AR-V7) has been implicated in resistance to taxane-based chemotherapy, and it can increase the expression of Bub1.[2]
Recommended Actions:
-
Confirm AR-V7 and Bub1 Expression: Use Western blotting to confirm the expression of AR-V7 and assess if Bub1 levels are elevated in your resistant prostate cancer cells.
-
Combination Therapy with AR Signaling Inhibitors: Consider combining this compound with second-generation androgen receptor signaling inhibitors (e.g., enzalutamide or abiraterone).
-
Combination with Taxanes: Since AR-V7 expression is linked to taxane resistance and also upregulates Bub1, a triple combination of this compound, a taxane, and an AR signaling inhibitor could be a potent strategy in this specific context.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and to determine the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (and other drugs for combination studies)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
Western Blotting for Bub1 Expression
This protocol is used to determine the protein levels of Bub1.
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Bub1
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Bub1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
This protocol can be used to investigate if mutations in Bub1 affect its interaction with other proteins of the spindle assembly checkpoint.
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Primary antibody against Bub1 or a potential interacting partner
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the serine/threonine kinase BUB1 reverses taxane resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BUB1 - Wikipedia [en.wikipedia.org]
- 4. BUB1 BUB1 mitotic checkpoint serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of lung cancer cell line variants by drug selection or cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. aacrjournals.org [aacrjournals.org]
Improving the temporal resolution of BAY-524 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BAY-524, a potent and selective Bub1 kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to improving the temporal resolution of this compound treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Bub1 kinase.[1][2] Its primary mechanism of action is the inhibition of the kinase activity of Bub1, a key regulator of the spindle assembly checkpoint (SAC) and proper chromosome segregation during mitosis.[3][4] By inhibiting Bub1, this compound prevents the phosphorylation of histone H2A on threonine 120 (H2A-T120).[1] This phosphorylation event is critical for the recruitment of Shugoshin (Sgo1) and the Chromosomal Passenger Complex (CPC) to the centromeres of mitotic chromosomes.[5] Consequently, treatment with this compound leads to the mislocalization of Sgo1 and the CPC, impairing chromosome arm resolution and sensitizing cells to microtubule-targeting agents like paclitaxel.[1][6]
Q2: How quickly can I expect to see the effects of this compound in cell culture?
A2: The onset of this compound's effects can be observed relatively quickly, with significant inhibition of Bub1 kinase activity and downstream signaling events occurring within 1 to 3 hours of treatment.[1][2] The optimal time for observing specific downstream effects will depend on the endpoint being measured. For example, reduced phosphorylation of H2A-T120 can be detected rapidly, while phenotypic consequences such as chromosome mis-segregation may require longer incubation times.[1] A time-course experiment is recommended to determine the optimal treatment duration for your specific cell line and experimental question.
Q3: Is the inhibitory effect of this compound reversible?
A3: The reversibility of this compound's inhibitory effect is an important consideration for experimental design. While the provided search results do not explicitly state whether this compound is a reversible or irreversible inhibitor, this can be empirically determined through washout experiments.[7][8] A successful washout experiment, where the cellular phenotype reverts to its pre-treatment state after removal of the compound, would indicate that this compound is a reversible inhibitor.
Q4: What are the recommended working concentrations for this compound?
A4: The effective concentration of this compound can vary between cell lines. However, studies have shown that concentrations in the range of 7-10 µM are typically sufficient to achieve near-maximal inhibition of Bub1 kinase activity in cells.[6][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions, aiming for the lowest concentration that produces the desired effect to minimize potential off-target effects.[7]
Troubleshooting Guides
Problem 1: Delayed or Inconsistent Onset of this compound Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a dose-response experiment to identify the minimal concentration of this compound that elicits a robust and rapid response. Use a positive control for Bub1 inhibition if available. |
| Cell Line Variability | Different cell lines may have varying sensitivities to this compound. Titrate the concentration and optimize the treatment time for each new cell line. |
| Drug Stability and Storage | Ensure that the this compound stock solution is stored correctly (e.g., at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from the stock for each experiment. |
| Cell Culture Conditions | Ensure that cells are healthy, actively proliferating, and not confluent, as these factors can influence drug uptake and response. |
Problem 2: Difficulty in Achieving Rapid Reversal of Effects After Washout
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Washout | Increase the number and duration of washes with drug-free media. A typical washout protocol involves washing the cells three times for 5 minutes each with pre-warmed, drug-free media.[8] |
| Drug Accumulation in Cells | Some compounds can accumulate within cells and may require longer washout periods or the use of specific washout buffers to facilitate their removal. |
| Irreversible or Slowly Reversible Inhibition | If the phenotype persists even after extensive washing, this compound may be an irreversible or very slowly reversible inhibitor.[8][10] Consider this property when designing experiments that require temporal control. |
| Slow Downstream Signaling Reversal | The reversal of the primary inhibitory effect on Bub1 kinase may be rapid, but the downstream cellular processes may take longer to return to baseline. Monitor a direct and early downstream marker, such as phospho-H2A-T120, to assess the kinetics of reversal. |
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Parameter | Value | Reference |
| Target | Bub1 Kinase | [1] |
| IC50 (in vitro) | 450 nM | [2] |
| Effective Cellular Concentration | 7-10 µM | [6] |
| Observed Treatment Durations | 1h, 2h, 3h, 12h, 14h, 48h | [1][2] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound Treatment
This protocol is designed to determine the optimal treatment duration for observing the desired effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, fixative for immunofluorescence)
Procedure:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.
-
The next day, treat the cells with the predetermined optimal concentration of this compound. Include a vehicle control (DMSO) for comparison.
-
Incubate the cells for a series of time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h).
-
At each time point, harvest the cells for downstream analysis. For example:
-
Western Blot: Lyse the cells, quantify protein concentration, and perform Western blotting to detect the levels of phospho-H2A-T120.[11][12][13]
-
Immunofluorescence: Fix, permeabilize, and stain the cells with antibodies against Sgo1 or CPC components (e.g., Aurora B) to analyze their localization.[5][14]
-
-
Analyze the results to determine the time point at which the desired effect is maximal and consistent.
Protocol 2: Washout Experiment to Assess Reversibility
This protocol is used to determine if the effects of this compound are reversible upon its removal.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Pre-warmed, drug-free complete cell culture medium
-
PBS
-
Reagents for downstream analysis
Procedure:
-
Seed cells as described in Protocol 1.
-
Treat the cells with the optimal concentration of this compound for a duration determined to be effective from the time-course experiment (e.g., 2 hours). Include a vehicle control.
-
After the treatment period, remove the drug-containing medium.
-
Wash the cells three times with pre-warmed, drug-free complete cell culture medium. For each wash, add the medium, gently swirl the plate, and aspirate the medium.
-
After the final wash, add fresh, pre-warmed, drug-free medium to the cells.
-
Incubate the cells for various recovery time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h).
-
At each recovery time point, harvest the cells and perform downstream analysis (e.g., Western blot for phospho-H2A-T120 or immunofluorescence for Sgo1 localization) to assess the reversal of the drug's effect.
-
Compare the results from the washout time points to the continuously treated and vehicle control samples.
Mandatory Visualizations
Caption: Signaling pathway of Bub1 kinase and the inhibitory effect of this compound.
Caption: Troubleshooting workflow for improving the temporal resolution of this compound treatment.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Mechanistic basis for Sgo1-mediated centromere localization and function of the CPC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peer review in Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 10. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Histone H2A (phospho T120) antibody [EPR17492] (ab177391) | Abcam [abcam.com]
- 12. Phospho-Histone H2A (Thr120) Polyclonal Antibody (39391) [thermofisher.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
Best practices for storing and handling BAY-524
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the Bub1 kinase inhibitor, BAY-524. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[1] Its primary mechanism of action is the inhibition of the kinase activity of Bub1, which plays a crucial role in the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting Bub1, this compound disrupts the SAC, leading to defects in chromosome cohesion and segregation, which can ultimately induce cell death in rapidly dividing cells.[2][3]
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. The following table summarizes the recommended storage conditions for both the solid compound and stock solutions.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in DMSO) | -20°C | 1 year |
| -80°C | 2 years |
3. How should I prepare stock solutions of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid compound in newly opened, anhydrous DMSO to the desired concentration. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) which can then be further diluted in an appropriate aqueous buffer or cell culture medium for working solutions. To aid dissolution, ultrasonic treatment may be used.[1] Note that hygroscopic DMSO can significantly impact the solubility of the product.[1]
4. What is the solubility of this compound in common solvents?
The following table provides solubility information for this compound in various solvents. It is important to note that for most aqueous buffers, it is recommended to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute with the aqueous buffer.
| Solvent | Solubility |
| DMSO | 166.67 mg/mL (345.44 mM)[1] |
| Ethanol | Sparingly soluble |
| Methanol | Sparingly soluble |
| PBS (pH 7.2) | Sparingly soluble |
5. What are the known off-target effects of this compound?
While this compound is a selective inhibitor of Bub1 kinase, it is important to consider potential off-target effects. Studies have shown that at concentrations effective for Bub1 inhibition, this compound does not significantly affect the phosphorylation of the Haspin kinase substrate, histone H3 (T3), suggesting good selectivity.[3] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to confirm that the observed effects are specifically due to the inhibition of Bub1. Comparing the phenotype induced by this compound with that of Bub1 protein depletion (e.g., using siRNA) can help differentiate between catalytic and non-catalytic functions and provide strong evidence against off-target effects.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Cell Culture Medium | - The final concentration of DMSO in the medium is too high. - The concentration of this compound exceeds its solubility limit in the medium. - The medium was not properly mixed after adding the compound. | - Ensure the final DMSO concentration does not exceed a level tolerated by your cell line (typically <0.5%). - Prepare an intermediate dilution of the this compound stock solution in serum-free medium before adding it to the final culture. - Gently mix the culture medium immediately after adding the compound. |
| No or Weak Phenotype Observed (e.g., no increase in chromosome missegregation) | - The concentration of this compound is too low. - The incubation time is too short. - The cell line is resistant to Bub1 inhibition. - The compound has degraded due to improper storage. | - Perform a dose-response experiment to determine the optimal concentration for your cell line (typically in the range of 7-10 µM for many cell lines).[1] - Increase the incubation time. The effects of this compound on chromosome cohesion have been observed after several hours of treatment.[1] - Consider using a different cell line that is known to be sensitive to SAC disruption. - Verify the activity of your this compound stock. If in doubt, use a fresh vial. |
| High Cell Toxicity or Death | - The concentration of this compound is too high. - The cell line is particularly sensitive to the compound or the solvent (DMSO). - Off-target effects at high concentrations. | - Reduce the concentration of this compound. - Lower the final concentration of DMSO in the culture medium. - Include a vehicle control (DMSO alone) to assess the toxicity of the solvent. - If off-target effects are suspected, compare the phenotype with that of Bub1 depletion via siRNA. |
| Inconsistent Results Between Experiments | - Variability in stock solution preparation. - Inconsistent cell seeding density or cell cycle synchronization. - Fluctuation in incubation conditions. | - Prepare a large batch of stock solution and aliquot it to avoid multiple freeze-thaw cycles. - Ensure consistent cell handling procedures, including seeding density and synchronization methods if used. - Maintain consistent incubation conditions (temperature, CO2 levels, humidity). |
Experimental Protocols
Cell-Based Assay for Measuring Inhibition of Histone H2A Phosphorylation
This protocol describes a method to assess the efficacy of this compound in inhibiting Bub1 kinase activity in cells by measuring the phosphorylation of its substrate, histone H2A at threonine 120 (p-H2A-T120).
Materials:
-
Cell line of interest (e.g., HeLa, RPE1)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against p-H2A-T120
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Microscopy imaging system
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired duration (e.g., 1-3 hours). Include a vehicle control (DMSO only).
-
Fixation: After treatment, wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against p-H2A-T120 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides, and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of p-H2A-T120 signal in the nucleus of the cells for each treatment condition.
Signaling Pathways and Workflows
Bub1 Signaling Pathway in the Spindle Assembly Checkpoint
The following diagram illustrates the central role of Bub1 in the spindle assembly checkpoint (SAC). When kinetochores are not properly attached to microtubules, Bub1 is recruited to the kinetochore where it acts as a scaffold to recruit other SAC proteins, including Mad1, Mad2, and Cdc20. This leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation. This compound inhibits the kinase activity of Bub1, which is crucial for the proper localization of Shugoshin (Sgo1) and the Chromosomal Passenger Complex (CPC), ultimately affecting chromosome cohesion and segregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
Validation & Comparative
A Comparative Guide to Bub1 Kinase Inhibitors: BAY-524 vs. BAY-320
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent and selective ATP-competitive inhibitors of Budding Uninhibited by Benzimidazoles 1 (Bub1) kinase: BAY-524 and BAY-320. Bub1 is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1][2] Dysregulation of Bub1 has been implicated in chromosomal instability and tumorigenesis, making it an attractive target for cancer therapy.[3] This document summarizes their performance based on available experimental data, details the experimental protocols for key assays, and visualizes the Bub1 signaling pathway.
Performance Comparison
Both this compound and BAY-320 have been demonstrated to be potent inhibitors of Bub1 kinase activity both in vitro and in cellular contexts.[4][5] Their primary mechanism of action involves the inhibition of Bub1's catalytic activity, which plays a role in the phosphorylation of key substrates like histone H2A at Threonine 120 (H2A-T120) and Cdc20.[3][6] This inhibition affects downstream processes such as the localization of Shugoshin (Sgo1/2) proteins to the centromere and the proper functioning of the chromosomal passenger complex (CPC).[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and BAY-320 based on published studies.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | ATP Concentration | Source |
| This compound | Recombinant Human Bub1 (catalytic domain) | 450 | 2 mM | [7] |
| BAY-320 | Recombinant Human Bub1 (catalytic domain) | 680 | 2 mM | [8] |
| This compound | Bub1 Kinase | Single-digit nM | 10 µM | [5] |
| BAY-320 | Bub1 Kinase | Single-digit nM | 10 µM | [5] |
| BAY-320 | Bub1 Kinase (H2ApT120 phosphorylation) | 560 | Not Specified | [4] |
Table 2: Cellular Activity
| Inhibitor | Assay | Cell Line(s) | Effective Concentration | Observed Effect | Source |
| This compound | H2A-T120 Phosphorylation | HeLa, RPE1 | 7-10 µM | Drastic reduction in T120 phosphorylation | [6][7] |
| BAY-320 | H2A-T120 Phosphorylation | HeLa, RPE1 | 3-10 µM | Drastic reduction in T120 phosphorylation | [6][8] |
| This compound | Sgo1/2 Localization | HeLa | 7 µM | Affected localization | [7] |
| BAY-320 | Sgo1 Localization | - | - | Inhibits endogenous Bub1-mediated Sgo1 localization | [8] |
| This compound | Cell Proliferation | HeLa | 7-10 µM | Sensitizes cells to low doses of paclitaxel | [4] |
| BAY-320 | Cell Proliferation | DLD-1, OVCAR-3, Kuramochi | 10 µM | Reduces colony formation and increases cell death | [4] |
Bub1 Signaling Pathway
Bub1 plays a multifaceted role in mitosis, acting as both a kinase and a scaffolding protein.[9] Its kinase activity is central to the spindle assembly checkpoint. The diagram below illustrates the key steps in the Bub1 signaling pathway.
Caption: Bub1 Signaling Pathway and Points of Inhibition by this compound and BAY-320.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize this compound and BAY-320.
In Vitro Bub1 Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of Bub1.
Caption: Workflow for an In Vitro Bub1 Kinase Assay.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the recombinant catalytic domain of human Bub1, a suitable substrate (e.g., histone H2A), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of this compound or BAY-320 are added to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at 30°C for a defined period to allow for substrate phosphorylation.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiometric Assay: Using γ-³²P-ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Western Blot: Separating the reaction products by SDS-PAGE and probing with a phospho-specific antibody.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular H2A-T120 Phosphorylation Assay
This cell-based assay determines the ability of the inhibitors to block Bub1 activity within intact cells by measuring the phosphorylation of its downstream target, histone H2A.
Methodology:
-
Cell Culture and Treatment: Human cell lines (e.g., HeLa or RPE1) are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound or BAY-320 for a specified duration (e.g., 1-14 hours).[7][8] Mitotic arrest can be induced using agents like nocodazole to enrich the population of cells in mitosis.
-
Cell Lysis or Fixation:
-
For Western Blot analysis, cells are lysed to extract total protein.
-
For immunofluorescence, cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
-
Detection of Phospho-H2A-T120:
-
Western Blot: The cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for phosphorylated H2A-T120. A secondary antibody conjugated to a detection enzyme (e.g., HRP) is then used for visualization.
-
Immunofluorescence: The fixed and permeabilized cells are incubated with a primary antibody against phospho-H2A-T120, followed by a fluorescently labeled secondary antibody.
-
-
Analysis:
-
Western Blot: The intensity of the band corresponding to phospho-H2A-T120 is quantified and normalized to a loading control (e.g., total H2A or GAPDH).
-
Immunofluorescence: The fluorescence intensity at the kinetochores is measured using microscopy and image analysis software.
-
Cell Proliferation Assay (Colony Formation Assay)
This assay assesses the long-term effect of the inhibitors on the ability of single cells to proliferate and form colonies.
Methodology:
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in a multi-well plate.
-
Inhibitor Treatment: The cells are treated with various concentrations of this compound or BAY-320. The treatment can be continuous or for a defined period, after which the drug-containing medium is replaced with fresh medium.
-
Incubation: The plates are incubated for an extended period (e.g., 7-14 days) to allow for colony formation.
-
Colony Staining: The colonies are fixed with a solution like methanol and stained with a dye such as crystal violet.
-
Quantification: The number of colonies in each well is counted, either manually or using an automated colony counter. A colony is typically defined as a cluster of at least 50 cells. The surviving fraction is calculated as the ratio of the number of colonies in the treated wells to the number of colonies in the control wells.
Conclusion
Both this compound and BAY-320 are valuable research tools for probing the function of Bub1 kinase. This compound appears to have a slightly lower IC50 in vitro under certain conditions, suggesting potentially higher potency. However, both compounds demonstrate robust inhibition of Bub1 activity in cellular assays at similar micromolar concentrations. The choice between these inhibitors may depend on the specific experimental context, cell type, and desired concentration range. Further studies, including comprehensive kinase profiling and in vivo efficacy assessments, would provide a more complete picture of their therapeutic potential. Notably, both compounds have been shown to sensitize cancer cells to taxanes, highlighting a promising avenue for combination therapies.[4]
References
- 1. BUB1 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. Phosphorylation of H2A by Bub1 prevents chromosomal instability through localizing shugoshin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 8. Figures and data in Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 9. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Roles of Bub1: A Comparative Analysis of the Kinase Inhibitor BAY-524 and siRNA-Mediated Depletion
A deep dive into the functional distinctions between inhibiting the kinase activity of Bub1 and removing the protein entirely reveals its dual roles as a kinase and a crucial scaffolding protein in mitotic progression. This guide provides a comparative analysis of two key experimental approaches used to probe Bub1 function: the small molecule inhibitor BAY-524 and siRNA-mediated protein depletion.
Budding uninhibited by benzimidazoles 1 (Bub1) is a multifaceted serine/threonine kinase that plays a pivotal role in ensuring accurate chromosome segregation during mitosis.[1] Its functions are primarily associated with the spindle assembly checkpoint (SAC), a critical surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[2] Bub1 is known to function both as a kinase, phosphorylating substrates such as histone H2A, and as a scaffold, recruiting other essential checkpoint proteins to the kinetochores.[1][3] To dissect these distinct functions, researchers employ different techniques, most notably the use of specific kinase inhibitors like this compound and the depletion of the Bub1 protein using small interfering RNA (siRNA). This guide compares and contrasts these two approaches, highlighting their differential effects on cellular processes and providing insights into the specific contributions of Bub1's kinase activity versus its scaffolding function.
Distinguishing Kinase Inhibition from Protein Depletion
Studies directly comparing the effects of the ATP-competitive Bub1 kinase inhibitor this compound with siRNA-mediated Bub1 depletion have revealed that the two methods produce markedly different cellular phenotypes. This suggests that the kinase activity of Bub1 and its physical presence as a protein scaffold contribute to distinct aspects of mitosis.[4][5] While this compound specifically targets the catalytic function of Bub1, siRNA-mediated depletion removes the entire protein, thereby ablating both its kinase and non-catalytic scaffolding roles.[4]
Comparative Effects on Mitotic Progression and Spindle Assembly Checkpoint
A key distinction between this compound treatment and Bub1 depletion is observed in their impact on the duration of mitosis and the integrity of the spindle assembly checkpoint.
| Parameter | This compound Treatment | siRNA-Mediated Bub1 Depletion | Reference |
| Mitotic Duration | Minor to no significant effect on the length of mitosis in unperturbed cells. | Significantly prolongs the duration of mitosis due to delays in chromosome alignment. | [4][5] |
| Spindle Assembly Checkpoint (SAC) Function | Minor effect on SAC function. Cells can still mount a robust checkpoint arrest in the presence of spindle poisons. | Abrogates the spindle assembly checkpoint, leading to premature anaphase onset in the presence of unattached kinetochores. | [2][4] |
| Chromosome Congression | Minor effect on chromosome alignment. | Leads to significant errors in chromosome congression and alignment at the metaphase plate. | [2][6] |
| Mitotic Slippage | Does not significantly increase mitotic slippage. | Results in a 2-3 fold increase in mitotic slippage, where cells exit mitosis without proper chromosome segregation. | [4] |
These findings strongly indicate that the scaffolding function of Bub1, which is lost upon siRNA depletion, is paramount for proper chromosome alignment and a fully functional spindle assembly checkpoint.[4][5] The kinase activity, while important for specific phosphorylation events, appears to be less critical for the overall timing of mitosis and the initial establishment of the checkpoint.[4]
Differential Impact on Protein Localization at Kinetochores
The scaffolding function of Bub1 is critical for the recruitment of several other key mitotic proteins to the kinetochores. Comparing this compound and siRNA for Bub1 reveals significant differences in the localization of these downstream effectors.
| Protein | Effect of this compound Treatment | Effect of siRNA-Mediated Bub1 Depletion | Reference |
| Shugoshin (Sgo1/2) | Substantially alters the chromosomal association of Shugoshin. | Reduces centromeric levels of Shugoshin. | [7][8] |
| Chromosomal Passenger Complex (CPC) components (e.g., Aurora B, INCENP, Borealin) | Partially displaces CPC components from centromeres (reduced by ~50%). | More severely reduces centromere levels of CPC components (reduced by ~70%). | [4] |
| Mad1, Mad2, BubR1 | Minimal impact on the recruitment of these core SAC components. | Prevents the proper recruitment of Mad1, Mad2, and BubR1 to unattached kinetochores. | [1][6] |
These observations underscore the critical role of the Bub1 protein as a platform for the assembly of the mitotic checkpoint complex and the proper localization of the chromosomal passenger complex.[4][6] While Bub1's kinase activity, inhibited by this compound, influences the localization of proteins like Shugoshin, the physical presence of the Bub1 protein is indispensable for the recruitment of the core machinery of the spindle assembly checkpoint.[7]
Experimental Protocols
Cell Culture and Drug Treatment
HeLa and hTERT-RPE1 cells are commonly used for these studies. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator. For Bub1 inhibition, cells are treated with this compound at a concentration of 7-10 µM for a specified duration before analysis.[4]
siRNA-Mediated Depletion of Bub1
For Bub1 depletion, cells are transfected with siRNA oligonucleotides targeting Bub1 mRNA using a suitable transfection reagent like Lipofectamine RNAiMAX. A non-targeting siRNA is used as a negative control. Cells are typically harvested and analyzed 48-72 hours post-transfection to ensure efficient protein knockdown.[2][4]
Immunofluorescence Microscopy
-
Cells grown on coverslips are fixed with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilization is carried out with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking is performed with 3% bovine serum albumin (BSA) in PBS for 1 hour.
-
Cells are incubated with primary antibodies against Bub1, phospho-histone H2A (T120), or other proteins of interest overnight at 4°C.
-
After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
DNA is counterstained with DAPI.
-
Coverslips are mounted on slides and imaged using a confocal or wide-field fluorescence microscope.
Western Blotting
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated with primary antibodies overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
Caption: Bub1 signaling at the kinetochore and points of intervention.
Caption: General experimental workflow for comparing this compound and Bub1 siRNA.
References
- 1. BUB1 - Wikipedia [en.wikipedia.org]
- 2. A dual role for Bub1 in the spindle checkpoint and chromosome congression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 6. Bub1 and BubR1: at the Interface between Chromosome Attachment and the Spindle Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation of BAY-524 selectivity against other kinases
For researchers and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target liabilities. This guide provides an objective comparison of BAY-524's performance against other kinases, supported by available experimental data.
This compound is characterized as a potent and selective inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[1][2][3] Its primary mechanism of action involves the inhibition of Bub1's catalytic activity, which plays a crucial role in the spindle assembly checkpoint (SAC) and proper chromosome segregation during mitosis.[1][4]
Quantitative Selectivity Profile
The selectivity of this compound and its closely related analog, BAY-320, has been demonstrated through comprehensive kinase profiling. While specific quantitative data for this compound across a wide panel is not publicly detailed, the data for BAY-320, which is often used interchangeably in functional studies, indicates a high degree of selectivity.
| Target Kinase | Metric | Value | Reference Compound(s) | Notes |
| Bub1 (human, recombinant catalytic domain) | IC50 | 450 nM | This compound | Potent inhibition of the primary target.[3] |
| Panel of 403 Human Kinases | Binding Assay | "Exquisite selectivity" for Bub1 | BAY-320 | Demonstrates high specificity against a broad range of kinases.[2] |
| Off-target Kinases (unspecified panel) | In vitro inhibition | >20-fold higher concentration needed for inhibition compared to Bub1 | BAY-320 | Indicates a significant therapeutic window for selective Bub1 inhibition.[2] |
| Haspin Kinase | Substrate Phosphorylation (Histone H3) | No detectable inhibition | BAY-320 / this compound | Confirms selectivity against a functionally related kinase involved in mitosis.[1][2] |
Experimental Methodologies
The determination of this compound's selectivity relies on established biochemical and cellular assays.
Kinase Selectivity Profiling (General Protocol)
Comprehensive kinase inhibitor profiling is often conducted using commercially available platforms like KINOMEscan™ or similar large-scale binding assays. These assays quantify the interaction of the inhibitor with a large panel of purified kinases.
Experimental Workflow:
Key Steps:
-
Compound Preparation : The test inhibitor (e.g., this compound) is prepared at various concentrations.
-
Kinase Panel : A large number of purified human kinases are arrayed, often in multi-well plates.
-
Binding Assay : The inhibitor is incubated with the kinase panel. The amount of inhibitor bound to each kinase is quantified, typically through a competition assay with a known ligand.
-
Data Analysis : The results are analyzed to determine the percentage of inhibition for each kinase at a given concentration, allowing for the calculation of metrics like IC50 or Kd.
Cellular Target Engagement and Specificity
To confirm that this compound selectively inhibits Bub1 within a cellular context, the phosphorylation of its downstream substrates is monitored.
Experimental Protocol:
-
Cell Culture and Treatment : Cells (e.g., HeLa or RPE1) are cultured and treated with varying concentrations of this compound.
-
Cell Lysis or Fixation : For biochemical analysis, cells are lysed to extract proteins. For imaging, cells are fixed.
-
Western Blotting : Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Histone H2A at threonine 120 (a direct substrate of Bub1). A reduction in this signal indicates Bub1 inhibition.[1]
-
Immunofluorescence Microscopy : Fixed cells are stained with antibodies against the target of interest (e.g., phospho-H2A-T120) and visualized to assess changes in protein localization or phosphorylation status in situ.[1]
Signaling Pathway Context
This compound's inhibition of Bub1 has specific downstream consequences on the mitotic machinery. Bub1, in concert with Haspin kinase, is essential for the proper localization of the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, to the centromeres.
Inhibition of Bub1 by this compound leads to a reduction in Histone H2A-T120 phosphorylation.[1][3] This, in turn, impairs the recruitment of Shugoshin and the CPC to the centromere, affecting chromosome cohesion and segregation.[1][2] The specificity of this compound is highlighted by the observation that it does not affect the phosphorylation of the Haspin substrate, Histone H3-T3, demonstrating that it does not cross-react with this related kinase.[2] This targeted disruption of the Bub1 signaling axis underscores the inhibitor's selectivity.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BAY-524 and Other Mitotic Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Bub1 kinase inhibitor BAY-524 with other established mitotic inhibitors. This analysis is supported by a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant cellular pathways and workflows.
Introduction to Mitotic Inhibitors
Mitosis, the process of cell division, is a tightly regulated sequence of events orchestrated by a multitude of proteins. Errors in mitosis can lead to aneuploidy, a hallmark of many cancers. This makes the mitotic machinery an attractive target for anticancer drug development. Mitotic inhibitors are a class of drugs that disrupt this process, leading to cell cycle arrest and ultimately, cell death. These inhibitors can be broadly categorized based on their molecular targets, which include microtubules, motor proteins, and regulatory kinases.
This guide focuses on a comparative analysis of four distinct mitotic inhibitors:
-
This compound: A potent and selective inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, a key component of the spindle assembly checkpoint (SAC).
-
Paclitaxel: A microtubule-stabilizing agent that promotes the polymerization of tubulin and prevents microtubule depolymerization.
-
Vincristine: A microtubule-destabilizing agent that binds to tubulin and inhibits its polymerization into microtubules.
-
Monastrol: An inhibitor of the kinesin motor protein Eg5, which is essential for the formation and maintenance of the bipolar mitotic spindle.
Mechanism of Action and Cellular Effects
The distinct mechanisms of action of these inhibitors lead to different cellular phenotypes and consequences for mitotic progression.
This compound targets Bub1 kinase, a crucial regulator of the spindle assembly checkpoint (SAC). The SAC is a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase. By inhibiting Bub1, this compound impairs chromosome arm resolution[1][2]. However, it has been observed to have only minor effects on overall mitotic progression and the function of the SAC itself[1][2]. A significant aspect of this compound's activity is its ability to sensitize cancer cells to taxane-based chemotherapies like paclitaxel[1][2].
Paclitaxel , a member of the taxane family, functions by stabilizing microtubules. This prevents the dynamic instability of microtubules, which is essential for the proper functioning of the mitotic spindle. The stabilized, non-functional spindles activate the spindle assembly checkpoint, leading to a prolonged arrest in mitosis and eventual cell death[3].
Vincristine , a vinca alkaloid, has the opposite effect on microtubules. It binds to tubulin dimers and prevents their polymerization into microtubules. This disruption of microtubule formation leads to the disassembly of the mitotic spindle, mitotic arrest, and subsequent apoptosis.
Monastrol specifically inhibits the motor protein Eg5. Eg5 is a plus-end-directed kinesin responsible for pushing the spindle poles apart, a critical step in the formation of a bipolar spindle. Inhibition of Eg5 by monastrol results in the formation of monopolar spindles, where chromosomes are attached to a single spindle pole. This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis[4].
Comparative Performance Data
The following table summarizes the key performance indicators for this compound and the other selected mitotic inhibitors. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.
| Inhibitor | Target | Mechanism of Action | Typical IC50 Range | Cellular Outcome |
| This compound | Bub1 Kinase | Inhibits Bub1 kinase activity, impairing chromosome arm resolution. | 450 nM (recombinant human Bub1)[5] | Minor effect on mitotic progression alone; sensitizes cells to taxanes.[1][2] |
| Paclitaxel | β-tubulin | Stabilizes microtubules, preventing depolymerization. | 2.5 - 7.5 nM (in various cancer cell lines)[6] | Mitotic arrest at the metaphase-anaphase transition, leading to apoptosis.[3] |
| Vincristine | β-tubulin | Inhibits tubulin polymerization, leading to microtubule disassembly. | 40 - 240 µmol/mL (in MCF-7 cells)[7] | Mitotic arrest and apoptosis. |
| Monastrol | Kinesin Eg5 | Allosterically inhibits Eg5 motor activity. | 14 µM[7] | Formation of monopolar spindles, leading to mitotic arrest.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the mitotic inhibitors.
Materials:
-
Cells to be tested
-
96-well plates
-
Complete cell culture medium
-
Mitotic inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the mitotic inhibitor for the desired exposure time (e.g., 48 or 72 hours). Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).[8][9][10][11]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of mitotic inhibitors on cell cycle progression.
Materials:
-
Cells to be tested
-
Mitotic inhibitor stock solutions
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the mitotic inhibitor for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and fix them by slowly adding ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[4][12][13][14]
Immunofluorescence Microscopy of Mitotic Spindles
This protocol is used to visualize the effects of mitotic inhibitors on the structure of the mitotic spindle.
Materials:
-
Cells grown on coverslips
-
Mitotic inhibitor stock solutions
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the mitotic inhibitor.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody against α-tubulin.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope.[15][16][17][18]
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of these mitotic inhibitors.
Caption: Molecular targets of different classes of mitotic inhibitors.
Caption: Simplified diagram of the Spindle Assembly Checkpoint (SAC) pathway and the role of Bub1.
Caption: General experimental workflow for determining cell viability using the MTT assay.
Conclusion
The landscape of mitotic inhibitors is diverse, with each class of drugs offering a unique mechanism to halt the proliferation of cancer cells. This compound, as a specific inhibitor of Bub1 kinase, represents a targeted approach that differs significantly from the broad-spectrum effects of microtubule-targeting agents like paclitaxel and vincristine, or the motor protein inhibitor monastrol. While this compound alone shows modest effects on mitotic progression, its ability to synergize with taxanes highlights its potential in combination therapies. This guide provides a foundational comparison to aid researchers in selecting appropriate tools for their studies and in the development of novel anti-cancer strategies that exploit the vulnerabilities of mitotic cell division. Further research into the intricate interplay between these different inhibitory mechanisms will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. Molecular mechanism of action of microtubule-stabilizing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence microscopy, colocalization, and mitotic phenotype/index classification [bio-protocol.org]
- 18. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]
Confirming On-Target Effects of BAY-524 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAY-524, a potent and selective Bub1 kinase inhibitor, with alternative methods for studying Bub1 function in cells. The information presented is supported by experimental data to assist researchers in designing and interpreting experiments aimed at confirming the on-target effects of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that acts as an ATP-competitive inhibitor of the serine/threonine kinase Bub1 (budding uninhibited by benzimidazoles 1).[1][2] Bub1 is a crucial component of the mitotic spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during cell division.[2] The catalytic activity of Bub1 is implicated in various mitotic processes, including the proper localization of other checkpoint proteins and the regulation of chromosome cohesion.[3] Understanding the specific role of Bub1 kinase activity is essential, and potent, selective inhibitors like this compound are invaluable tools for this purpose.[1][4]
Comparison of this compound with Alternatives
To confirm the on-target effects of this compound, its performance can be compared against other experimental approaches, such as the use of structurally related inhibitors or genetic knockdown of the target protein.
| Feature | This compound | BAY-320 | Bub1 Protein Depletion (e.g., siRNA) |
| Mechanism of Action | ATP-competitive inhibitor of Bub1 kinase | ATP-competitive inhibitor of Bub1 kinase | Reduces overall Bub1 protein levels |
| Target | Catalytic activity of Bub1 kinase | Catalytic activity of Bub1 kinase | Scaffolding and catalytic functions of Bub1 |
| Reported IC50 (in vitro) | 450 ± 60 nM[4][5] | 680 ± 280 nM[4][5] | Not Applicable |
| Effective Cellular Concentration | 7–10 µM for near-maximal inhibition[5] | 3–10 µM for near-maximal inhibition[5] | Varies with siRNA efficiency |
| Key On-Target Cellular Effect | Drastic reduction of histone H2A-T120 phosphorylation[5][6] | Drastic reduction of histone H2A-T120 phosphorylation[5] | Reduction of total Bub1 protein and associated functions |
| Phenotypic Consequences | Impaired chromosome arm resolution, minor effects on mitotic progression and SAC function[1][5] | Impaired chromosome arm resolution, minor effects on mitotic progression and SAC function[5] | More profound effects on mitotic progression, particularly in some cell lines[4][5] |
| Advantages | High potency and selectivity for Bub1 kinase activity[2][3] | High potency and selectivity for Bub1 kinase activity[3][5] | Differentiates catalytic vs. scaffolding functions when compared to inhibitors[4][5] |
| Limitations | Does not address the scaffolding role of Bub1 | Does not address the scaffolding role of Bub1 | Potential for off-target effects of siRNA; incomplete protein removal |
Experimental Data and Protocols
Confirming On-Target Engagement: Histone H2A Phosphorylation
A primary method to confirm the on-target effect of this compound in cells is to measure the phosphorylation of a known Bub1 substrate, histone H2A at threonine 120 (H2A-pT120).
Table 2: Effect of this compound on Histone H2A-T120 Phosphorylation
| Treatment | Cell Line | H2A-T120 Phosphorylation Level | Reference |
| Control (DMSO) | HeLa, hTERT-RPE1 | Normal | [5] |
| This compound (7-10 µM) | HeLa, hTERT-RPE1 | Drastically reduced | [5] |
| BAY-320 (3-10 µM) | HeLa, hTERT-RPE1 | Drastically reduced | [5] |
Experimental Protocol: Western Blotting for H2A-pT120
-
Cell Culture and Treatment: Plate HeLa or hTERT-RPE1 cells and grow to desired confluency. Treat cells with this compound (e.g., 7-10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours). To enrich for mitotic cells, co-treat with a mitotic arresting agent like nocodazole.
-
Histone Extraction: Harvest cells and purify histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for phosphorylated histone H2A-T120. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a core histone (e.g., Histone H3).
Phenotypic Analysis: Chromosome Segregation and Cell Proliferation
The on-target effects of this compound can be further validated by observing its phenotypic consequences, particularly its ability to sensitize cells to taxanes like paclitaxel.
Table 3: Synergistic Effects of this compound and Paclitaxel
| Treatment | Effect on Chromosome Segregation | Effect on Cell Proliferation | Reference |
| This compound alone | Minor effects | Minor effects | [3][5] |
| Low-dose Paclitaxel alone | Minor effects | Minor effects | [3][5] |
| This compound + Low-dose Paclitaxel | Remarkable impairment | Remarkable impairment | [3][4][5] |
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed cells (e.g., HeLa) in a multi-well plate at a low density.
-
Treatment: Treat cells with this compound, a low dose of paclitaxel, a combination of both, or a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Quantification: Measure cell proliferation using a suitable assay, such as the CyQUANT assay or by counting cell numbers using a cell counter.
-
Data Analysis: Compare the proliferation rates between the different treatment groups to assess for synergistic effects.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of Bub1 kinase and the inhibitory effect of this compound.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 6. medchemexpress.com [medchemexpress.com]
Navigating the Challenges of In Vivo Efficacy for Bub1 Kinase Inhibitors: A Comparative Guide to BAY-524 and its Successor, BAY 1816032
For researchers, scientists, and drug development professionals, the validation of a compound's efficacy in vivo is a critical milestone. This guide provides a comprehensive comparison of the Bub1 kinase inhibitor BAY-524 and its orally bioavailable successor, BAY 1816032, with a focus on in vivo validation studies. While this compound has proven to be a valuable tool for in vitro and in-cellulo research, its pharmacokinetic properties have precluded its use in animal models. In contrast, BAY 1816032 has demonstrated significant in vivo anti-tumor activity, particularly in combination with standard-of-care agents, offering a promising path forward for targeting Bub1 in oncology.
This guide will objectively compare the performance of these two compounds, presenting supporting experimental data in clearly structured tables, detailing experimental protocols, and visualizing key signaling pathways and experimental workflows.
Performance Comparison: From In Vitro Potency to In Vivo Activity
While direct in vivo comparison is not possible, this section contrasts the in vitro and in-cellulo efficacy of this compound and its related compound, BAY-320, with the in vivo performance of the optimized Bub1 inhibitor, BAY 1816032.
In Vitro and In-Cellulo Efficacy of this compound and BAY-320
This compound and BAY-320 are potent and selective inhibitors of Bub1 kinase activity. Their efficacy has been demonstrated through various biochemical and cellular assays.
| Compound | Assay Type | Target | IC50 | Cell Lines | Key Findings | Reference |
| This compound | In Vitro Kinase Assay | Recombinant human Bub1 | 450 nM | - | Potent inhibition of Bub1 kinase activity. | [1] |
| BAY-320 | In Vitro Kinase Assay | Recombinant human Bub1 | 680 nM | - | Potent and selective inhibition of Bub1 kinase. | [2] |
| This compound | In-Cell Western Assay | Endogenous Bub1 | Near-maximal inhibition at 7-10 µM | HeLa, hTERT-RPE1 | Drastically reduced histone H2A T120 phosphorylation. | [1] |
| BAY-320 | In-Cell Western Assay | Endogenous Bub1 | Near-maximal inhibition at 3-10 µM | HeLa, hTERT-RPE1 | Drastically reduced histone H2A T120 phosphorylation. | [2] |
| This compound | Cell Proliferation/Apoptosis | Cancer cells | - | HeLa | In combination with paclitaxel, significantly impaired chromosome segregation and reduced cell proliferation. Increased apoptosis in nocodazole-arrested cells. | [1][2] |
| BAY-320 | Cell Proliferation/Apoptosis | Cancer cells | - | HeLa | In combination with paclitaxel, significantly impaired chromosome segregation and reduced cell proliferation. Increased apoptosis in nocodazole-arrested cells. | [1][2] |
In Vivo Efficacy of BAY 1816032
Due to its favorable pharmacokinetic profile, BAY 1816032 has been evaluated in animal models, demonstrating significant anti-tumor efficacy, particularly when combined with other anti-cancer agents.
| Compound | Animal Model | Tumor Model | Combination Agent | Dosing Schedule | Tumor Growth Inhibition | Reference |
| BAY 1816032 | Athymic nude mice | SUM-149 (TNBC) xenograft | Paclitaxel | BAY 1816032: 25 mg/kg, p.o., BID; Paclitaxel: 20 mg/kg, i.v., QW | Statistically significant reduction in tumor size compared to paclitaxel alone. | [3][4][5] |
| BAY 1816032 | NOD-SCID mice | MDA-MB-436 (TNBC) xenograft | Olaparib | BAY 1816032: p.o., BID; Olaparib: i.p., QD | Strong and statistically significant reduction of tumor size compared to monotherapies. | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the efficacy of this compound (in vitro) and BAY 1816032 (in vivo).
In Vitro Assays with this compound
In Vitro Bub1 Kinase Assay: The inhibitory activity of this compound on Bub1 kinase was determined using a time-resolved fluorescence energy transfer (TR-FRET) kinase assay. The assay measures the phosphorylation of a biotinylated histone H2A peptide by the recombinant catalytic domain of human Bub1 in the presence of ATP. The reaction is stopped, and a europium-labeled anti-phospho-histone H2A antibody and an allophycocyanin-labeled streptavidin are added. The FRET signal, proportional to the level of substrate phosphorylation, is measured. IC50 values are calculated from the dose-response curves.[1][2]
Cellular Proliferation Assay: Human cancer cell lines (e.g., HeLa) were seeded in 96-well plates and treated with varying concentrations of this compound alone or in combination with paclitaxel. After a defined incubation period (e.g., 72 hours), cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Dose-response curves were generated to determine the IC50 values.[1][2]
Chromosome Segregation Analysis: HeLa cells stably expressing H2B-GFP were treated with this compound and/or paclitaxel. Live-cell imaging was performed using a fluorescence microscope to monitor mitotic progression. The frequency and types of chromosome segregation errors (e.g., lagging chromosomes, anaphase bridges) were quantified in cells undergoing mitosis.[1][2]
In Vivo Xenograft Studies with BAY 1816032
Animal Models: Female athymic nude mice or NOD-SCID mice (6-8 weeks old) were used for the xenograft studies. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.[3][4][5]
Tumor Implantation: For the SUM-149 xenograft model, 5 x 10^6 cells were injected subcutaneously into the flank of athymic nude mice. For the MDA-MB-436 model, 1 x 10^7 cells were implanted into the mammary fat pad of NOD-SCID mice. Tumor growth was monitored regularly by caliper measurements.[3][4][5]
Drug Administration: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment groups. BAY 1816032 was formulated in a suitable vehicle and administered orally (p.o.) twice daily (BID). Paclitaxel was administered intravenously (i.v.) once weekly (QW), and olaparib was given intraperitoneally (i.p.) once daily (QD).[3][4][5]
Efficacy Evaluation: Tumor volumes were measured two to three times per week. The primary endpoint was tumor growth inhibition, calculated as the percentage change in tumor volume from the start to the end of the treatment period, compared to the vehicle-treated control group. Body weight and overall health of the animals were also monitored as indicators of toxicity.[3][4][5]
Visualizing the Mechanism of Action
To understand the biological context of this compound and BAY 1816032's efficacy, the following diagrams illustrate the Bub1 signaling pathway and a typical experimental workflow for in vivo studies.
Caption: Simplified signaling pathway of Bub1 kinase and the effect of its inhibition.
Caption: General experimental workflow for in vivo xenograft studies.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Differential Efficacy of Bub1 Kinase Inhibition in Cancer Models: A Comparative Analysis of BAY-524 and its Successor, BAY 1816032
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel anti-cancer agents across a spectrum of malignancies is paramount. This guide provides a comparative analysis of the effects of BAY-524, a potent Bub1 kinase inhibitor, and its orally bioavailable successor, BAY 1816032, in various cancer models. While preclinical data on this compound is centered on cervical cancer, the extensive investigation of BAY 1816032 offers broader insights into the potential of Bub1 inhibition as a therapeutic strategy, particularly in combination with other anti-cancer agents.
Executive Summary
This compound and BAY 1816032 are selective inhibitors of the mitotic kinase Bub1, a key regulator of the spindle assembly checkpoint (SAC) and chromosome segregation. Inhibition of Bub1's catalytic activity has been shown to induce mitotic errors, particularly when cells are challenged with microtubule-targeting agents. This guide summarizes the in vitro and in vivo efficacy of these compounds, highlighting their synergistic relationship with taxanes and PARP inhibitors. While this compound demonstrated initial proof-of-concept, the more recent preclinical data on BAY 1816032 in triple-negative breast cancer, non-small cell lung cancer, glioblastoma, and prostate cancer models underscores the potential of this therapeutic approach in a wider range of solid tumors.
Data Presentation
In Vitro Efficacy of this compound and BAY 1816032
| Compound | Cancer Model | Cell Line(s) | Key Findings | IC50 / Effective Concentration | Combination Agent(s) | Reference |
| This compound | Cervical Cancer | HeLa | Sensitizes cells to paclitaxel, leading to impaired chromosome segregation and reduced cell proliferation. | 7-10 µM for maximal Bub1 inhibition | Paclitaxel | [1][2] |
| Retinal Pigment Epithelial | RPE1 | Similar sensitization to paclitaxel as observed in HeLa cells. | 7-10 µM for maximal Bub1 inhibition | Paclitaxel | [1][2] | |
| BAY 1816032 | Triple-Negative Breast Cancer | MDA-MB-468, MDA-MB-231 | Synergistic or additive antiproliferative effects. | Not specified | Paclitaxel, Docetaxel, Olaparib | [3] |
| Non-Small Cell Lung Cancer | NCI-H460 | Synergistic or additive antiproliferative effects. | Not specified | Paclitaxel, Docetaxel | [3] | |
| Glioblastoma | U-87 MG | Synergistic or additive antiproliferative effects. | Not specified | Paclitaxel, Docetaxel | [3] | |
| Prostate Cancer | PC-3 | Synergistic or additive antiproliferative effects. | Not specified | Paclitaxel, Docetaxel | [3] |
In Vivo Efficacy of BAY 1816032
| Cancer Model | Animal Model | Treatment | Key Findings | Reference |
| Triple-Negative Breast Cancer | Human xenograft (MDA-MB-468) | BAY 1816032 + Paclitaxel | Strong and statistically significant reduction in tumor size compared to monotherapies. | [3] |
| Triple-Negative Breast Cancer | Human xenograft (MDA-MB-468) | BAY 1816032 + Olaparib | Strong and statistically significant reduction in tumor size compared to monotherapies. | [3] |
Experimental Protocols
Cell Culture and Proliferation Assays (General Protocol): Cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For proliferation assays, cells were seeded in 96-well plates and treated with varying concentrations of this compound or BAY 1816032, either alone or in combination with other agents. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell viability.
In Vivo Xenograft Studies (BAY 1816032): Female nude mice were subcutaneously inoculated with human cancer cells (e.g., MDA-MB-468 for triple-negative breast cancer). Once tumors reached a palpable size, mice were randomized into treatment groups. BAY 1816032 was administered orally, while paclitaxel and olaparib were administered via appropriate routes (e.g., intraperitoneally). Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. All animal experiments were conducted in accordance with institutional guidelines.[3]
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound and BAY 1816032 is the inhibition of Bub1 kinase activity, which plays a crucial role in the proper attachment of chromosomes to the mitotic spindle.
Caption: Mechanism of Bub1 Kinase Inhibition and Synergy with Other Agents.
The experimental workflow for evaluating the in vivo efficacy of these compounds typically involves the following steps:
Caption: Typical In Vivo Xenograft Study Workflow.
Discussion and Future Perspectives
The available data strongly suggests that inhibiting Bub1 kinase is a promising strategy for sensitizing cancer cells to other therapeutic agents. While this compound laid the groundwork, the development of BAY 1816032 with its improved bioavailability has enabled a more thorough preclinical evaluation across a range of solid tumors. The synergistic effects observed with taxanes and PARP inhibitors are particularly noteworthy. The combination with taxanes is logical, as both agents disrupt mitotic processes. The synergy with PARP inhibitors may be explained by the induction of mitotic catastrophe and genomic instability, which could render cells more vulnerable to DNA repair inhibitors.
Future research should focus on several key areas. Firstly, a broader screening of BAY 1816032 across a more extensive panel of cancer cell lines and patient-derived xenografts is warranted to identify additional cancer types that may be sensitive to this therapeutic approach. Secondly, the mechanisms of synergy with PARP inhibitors need to be elucidated in more detail. Finally, the promising preclinical data for BAY 1816032 provides a strong rationale for its clinical evaluation in combination with taxanes or PARP inhibitors in patients with advanced solid tumors, particularly in triple-negative breast cancer where there is a high unmet medical need.[3] The development of predictive biomarkers to identify patients most likely to respond to Bub1 kinase inhibitors will also be crucial for the successful clinical translation of this novel therapeutic strategy.
References
Unlocking Synergistic Anti-Cancer Effects: A Comparative Guide to BAY-524 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer therapeutics is increasingly focused on combination strategies that exploit synergistic interactions between different anti-cancer agents. BAY-524, a potent and selective inhibitor of Budding uninhibited by benzimidazoles 1 (BUB1) kinase, has emerged as a promising candidate for such combination therapies. This guide provides a comprehensive comparison of the synergistic effects of this compound with other anti-cancer agents, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.
Mechanism of Action: Targeting Mitotic Catastrophe
This compound and its orally bioavailable analogue, BAY 1816032, function by inhibiting the kinase activity of BUB1, a crucial component of the spindle assembly checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation during mitosis. By inhibiting BUB1, this compound disrupts this checkpoint, leading to premature anaphase, chromosome mis-segregation, and ultimately, mitotic catastrophe and cell death, particularly in cancer cells which are often more reliant on a functional SAC.[1][2][3] This mechanism of action makes this compound an attractive partner for agents that induce mitotic stress, such as taxanes.
Synergistic Combinations with Anti-Cancer Agents
Preclinical studies have demonstrated that this compound (and its analogue BAY 1816032) exhibits significant synergistic or additive anti-cancer effects when combined with various classes of chemotherapeutic agents. The following sections detail the quantitative outcomes of these combinations across different cancer types.
Combination with Taxanes (Paclitaxel and Docetaxel)
The most extensively studied combinations involve this compound with taxanes, which are microtubule-stabilizing agents that cause mitotic arrest. By inhibiting the SAC with this compound, cancer cells are forced to exit mitosis despite the presence of taxane-induced spindle defects, leading to enhanced cell killing.
Table 1: Synergistic Effects of BUB1 Inhibitors with Taxanes in vitro
| Cancer Type | Cell Line | BUB1 Inhibitor | Combination Agent | Combination Index (CI) | Outcome |
| Triple-Negative Breast Cancer (TNBC) | SUM159 | BAY 1816032 (1 µM) | Paclitaxel (1.5 nM) | < 1 | Synergistic cytotoxicity |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | BAY 1816032 (1 µM) | Paclitaxel (1.5 nM) | < 1 | Synergistic cytotoxicity |
| Cervical Cancer | HeLa | BAY 1816032 | Paclitaxel | Synergistic/Additive | Increased chromosome mis-segregation and cell death |
| Non-Small Cell Lung Cancer (NSCLC) | Various | BAY 1816032 | Paclitaxel/Docetaxel | Synergistic/Additive | Enhanced anti-proliferative effects |
| Glioblastoma | Various | BAY 1816032 | Paclitaxel/Docetaxel | Synergistic/Additive | Enhanced anti-proliferative effects |
| Prostate Cancer | Various | BAY 1816032 | Paclitaxel/Docetaxel | Synergistic/Additive | Enhanced anti-proliferative effects |
A Combination Index (CI) of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In vivo studies using a triple-negative breast cancer xenograft model demonstrated that the combination of BAY 1816032 with paclitaxel resulted in a strong and statistically significant reduction in tumor size compared to either monotherapy.[3][4]
Combination with PARP Inhibitors (Olaparib)
Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are effective in cancers with deficiencies in DNA damage repair, particularly those with BRCA1/2 mutations. The combination of a BUB1 inhibitor with a PARP inhibitor has shown synergistic effects, suggesting a potential new therapeutic strategy for a broader range of cancers.
Table 2: Synergistic Effects of BUB1 Inhibitors with PARP Inhibitors in vitro
| Cancer Type | Cell Line | BUB1 Inhibitor | Combination Agent | Combination Index (CI) | Outcome |
| Triple-Negative Breast Cancer (TNBC) | SUM159 (BRCA1/2 WT) | BAY 1816032 (1 µM) | Olaparib (10 µM) | < 1 | Synergistic cytotoxicity |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 (BRCA1/2 WT) | BAY 1816032 (1 µM) | Olaparib (10 µM) | < 1 | Synergistic cytotoxicity |
| Triple-Negative Breast Cancer (TNBC) | HCC1937 (BRCA1 mutant) | BAY 1816032 | Olaparib | < 1 | Synergistic sensitization |
In vivo studies in a TNBC xenograft model also showed a significant delay in tumor outgrowth with the combination of BAY 1816032 and olaparib compared to single-agent treatments.[3]
Combination with ATR Inhibitors
Ataxia-telangiectasia and Rad3-related (ATR) inhibitors are another class of DNA damage response agents. The combination of BUB1 and ATR inhibitors has demonstrated additive to synergistic anti-proliferative activity in cellular assays.[3] The proposed mechanism involves the dual compromise of both mitotic checkpoint control and DNA damage repair, leading to an overwhelming level of genomic instability.
Experimental Protocols
In Vitro Combination Assay (Cell Viability)
-
Cell Seeding: Cancer cell lines (e.g., SUM159, MDA-MB-231) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dilution series of BAY 1816032, the combination agent (e.g., paclitaxel, olaparib), or the combination of both drugs at a fixed ratio. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a commercial assay such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated. The synergistic, additive, or antagonistic effects of the drug combinations are quantified by calculating the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
Clonogenic Survival Assay
-
Cell Seeding: Cells are seeded in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for colony formation.
-
Drug Treatment: After adherence, cells are treated with the BUB1 inhibitor, the combination agent, or the combination for a specified period (e.g., 24 hours).
-
Colony Formation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation (defined as ≥50 cells).
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies in each well is counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of the control group.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle control, BAY 1816032 alone, combination agent alone, and the combination).
-
Drug Administration: BAY 1816032 is typically administered orally, while other agents like paclitaxel are administered intravenously or intraperitoneally according to established protocols.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis (e.g., ANOVA) is used to determine the significance of tumor growth inhibition in the combination group compared to the single-agent and control groups.
Visualizing the Mechanism of Synergy
To better understand the biological rationale for the observed synergy, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: BUB1's role in the Spindle Assembly Checkpoint and its inhibition by this compound.
Caption: A typical workflow for assessing the synergistic effects of this compound in vitro.
Conclusion
The BUB1 kinase inhibitor this compound, and its analogue BAY 1816032, demonstrate significant synergistic anti-cancer activity when combined with taxanes, PARP inhibitors, and ATR inhibitors. This synergy is rooted in the targeted disruption of the spindle assembly checkpoint, leading to mitotic catastrophe in cancer cells already under stress from other therapeutic agents. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of BUB1 inhibition in combination therapies. These findings strongly support the clinical evaluation of BUB1 inhibitors in combination with standard-of-care and novel anti-cancer agents to improve patient outcomes.
References
A Head-to-Head Comparison of the Bub1 Kinase Inhibitors: BAY-524 versus 2OH-BNPP1
For researchers, scientists, and drug development professionals, the selection of a potent and reliable chemical probe is paramount for the accurate dissection of cellular signaling pathways. This guide provides a comprehensive comparison of two commercially available inhibitors of the serine/threonine kinase Bub1: BAY-524 and 2OH-BNPP1. By presenting key performance data, detailed experimental protocols, and illustrating the targeted signaling pathway, this document aims to facilitate an informed choice for researchers investigating the roles of Bub1 in mitosis and its potential as a therapeutic target.
Bub1 (Budding uninhibited by benzimidazoles 1) is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during cell division. Its kinase activity is central to the recruitment of other checkpoint proteins and the proper localization of the Chromosomal Passenger Complex (CPC). Consequently, inhibitors of Bub1 are invaluable tools for studying mitotic regulation and are being explored as potential anti-cancer agents. This guide focuses on a direct comparison of this compound, a potent and selective inhibitor, and 2OH-BNPP1, an earlier-generation inhibitor.
Performance Data at a Glance
Experimental evidence consistently demonstrates that while both this compound and 2OH-BNPP1 can inhibit Bub1 kinase activity in in vitro settings, their efficacy in a cellular context differs significantly. This compound exhibits robust inhibition of Bub1 function in intact cells, whereas the cellular activity of 2OH-BNPP1 is questionable at comparable concentrations.
| Parameter | This compound | 2OH-BNPP1 | References |
| Target | Budding uninhibited by benzimidazoles 1 (Bub1) kinase | Budding uninhibited by benzimidazoles 1 (Bub1) kinase | [1][2] |
| Mechanism of Action | ATP-competitive inhibitor | ATP analog | [1][2] |
| In Vitro IC50 | ~450 nM | ~250 - 600 nM | [1][2][3] |
| Effective Cellular Concentration | 7-10 µM | Ineffective at 10 µM | [1][2] |
| Key Cellular Readout | Reduction of histone H2A T120 phosphorylation (H2A-pT120) | No significant reduction of H2A-pT120 | [1][2] |
| Downstream Cellular Effects | - Reduced centromeric localization of Shugoshin (Sgo1) - Impaired Chromosomal Passenger Complex (CPC) localization | - No significant effect on Sgo1 localization | [2][4] |
The Bub1 Signaling Pathway in Mitosis
The kinase activity of Bub1 is a key step in a signaling cascade that ensures proper chromosome segregation. A primary substrate of Bub1 is histone H2A, which it phosphorylates at threonine 120 (T120). This phosphorylation event serves as a docking site for the Shugoshin-1 (Sgo1) protein. The recruitment of Sgo1 to the centromere is crucial for the subsequent localization of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B. The CPC plays a vital role in correcting improper microtubule-kinetochore attachments and ensuring sister chromatid cohesion.
Experimental Workflow for Inhibitor Evaluation
To assess the efficacy of Bub1 inhibitors, a series of experiments are typically performed. The workflow begins with an in vitro kinase assay to determine the direct inhibitory effect on the enzyme. This is followed by cellular assays to confirm on-target engagement and downstream functional consequences.
Experimental Protocols
In Vitro Bub1 Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by Bub1 kinase.
Materials:
-
Recombinant human Bub1 kinase domain
-
Histone H2A substrate
-
ATP (γ-³²P-ATP for radioactive detection or cold ATP for antibody-based detection)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
Test inhibitors (this compound, 2OH-BNPP1) at various concentrations
-
SDS-PAGE gels and reagents
-
Phosphorimager or Western blot apparatus and anti-H2A-pT120 antibody
Procedure:
-
Prepare a reaction mixture containing recombinant Bub1 kinase and histone H2A in kinase reaction buffer.
-
Add the test inhibitor at the desired concentration and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect the phosphorylated histone H2A. For radioactive assays, expose the gel to a phosphor screen and image. For non-radioactive assays, transfer the proteins to a membrane and perform a Western blot using an antibody specific for H2A-pT120.
-
Quantify the signal to determine the extent of inhibition and calculate the IC50 value.
Immunofluorescence Staining for H2A-pT120 and Sgo1 in HeLa Cells
This method allows for the visualization and quantification of the inhibitor's effect on Bub1 activity and downstream signaling in a cellular context.
Materials:
-
HeLa cells cultured on coverslips
-
Test inhibitors (this compound, 2OH-BNPP1)
-
Nocodazole (to enrich for mitotic cells)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies: rabbit anti-H2A-pT120 and mouse anti-Sgo1
-
Fluorescently labeled secondary antibodies: anti-rabbit (e.g., Alexa Fluor 488) and anti-mouse (e.g., Alexa Fluor 568)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on coverslips and allow them to adhere.
-
Treat the cells with nocodazole for several hours to arrest them in mitosis.
-
Add the test inhibitor at the desired concentration and incubate for 1-2 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with 3% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope and quantify the intensity of H2A-pT120 and Sgo1 signals at the centromeres.
Conclusion
Based on the available experimental data, this compound is a superior chemical probe for studying the cellular functions of Bub1 kinase compared to 2OH-BNPP1. While both inhibitors demonstrate comparable potency in in vitro kinase assays, this compound consistently shows effective on-target activity in cells, leading to the expected downstream effects on the Bub1 signaling pathway. In contrast, 2OH-BNPP1 fails to inhibit Bub1 in a cellular context at similar concentrations, making it an unreliable tool for cell-based studies. For researchers aiming to investigate the cellular roles of Bub1 kinase activity, this compound offers a more potent and validated option.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling BAY-524
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, storage, and disposal of BAY-524, a potent inhibitor of Bub1 kinase. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. As a potent kinase inhibitor, caution should be exercised at all stages of handling.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and activity of this compound.
Handling
-
Preparation of Solutions : For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, a stock solution in DMSO can be further diluted in vehicles such as PEG300, Tween-80, and saline, or in corn oil.
-
Aseptic Technique : When used in cell culture, all handling should be performed in a sterile environment, such as a biological safety cabinet, to prevent contamination.
Storage
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 36 months |
| In Solution (DMSO) | -20°C | Up to 1 month |
| Stock Solution | -80°C or -20°C | Up to 2 years at -80°C; up to 1 year at -20°C |
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with institutional and local regulations for hazardous chemical waste.
-
Waste Segregation : All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be segregated as chemical waste.
-
Disposal Method : Do not dispose of this compound in the regular trash or down the sink. All this compound waste must be collected by a licensed hazardous waste disposal service.
-
Decontamination : Work surfaces should be decontaminated after handling the compound.
Experimental Protocols
Detailed methodologies for common experiments involving this compound are provided below.
In Vitro Kinase Assay
This protocol outlines the procedure to determine the inhibitory activity of this compound on Bub1 kinase.
-
Prepare Reagents :
-
Recombinant human Bub1 kinase.
-
Histone H2A as a substrate.
-
ATP (as required for the specific assay kit).
-
This compound dissolved in DMSO to create a concentration gradient.
-
-
Assay Procedure :
-
In a microplate, combine the Bub1 kinase, histone H2A, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the time specified by the kinase assay kit manufacturer.
-
Stop the reaction.
-
-
Detection :
-
Quantify the phosphorylation of histone H2A using a suitable method, such as a luminescence-based kinase assay kit or autoradiography if using radiolabeled ATP.
-
-
Data Analysis :
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration. This compound has been reported to inhibit the recombinant catalytic domain of human Bub1 with an IC50 of 450 nM.[1]
-
Cell-Based Assay: Inhibition of Histone H2A Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of histone H2A at threonine 120 (H2A-pT120) in a cellular context.
-
Cell Culture :
-
Culture a suitable human cell line (e.g., HeLa or RPE1) in the appropriate growth medium.
-
-
Treatment :
-
Seed the cells in a multi-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 1-14 hours).
-
-
Immunofluorescence Staining :
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for H2A-pT120.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis :
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of H2A-pT120 at the kinetochores. A reduction in fluorescence intensity indicates inhibition of Bub1 kinase activity.
-
Bub1 Signaling Pathway in the Spindle Assembly Checkpoint
This compound targets Bub1 kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. The following diagram illustrates the central role of Bub1 in this pathway.
Caption: Bub1 kinase signaling pathway in the spindle assembly checkpoint.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
